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  • Product: 2-Methoxyethane-1-sulfonyl fluoride
  • CAS: 1087410-86-3

Core Science & Biosynthesis

Foundational

2-Methoxyethane-1-sulfonyl fluoride (CAS 1087410-86-3): A Next-Generation SuFEx Hub for Chemical Biology and Drug Discovery

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped the landscape of covalent drug discovery, bioconjugation, and materials science[1]. At the forefront of this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped the landscape of covalent drug discovery, bioconjugation, and materials science[1]. At the forefront of this paradigm shift is 2-Methoxyethane-1-sulfonyl fluoride (CAS 1087410-86-3) , a highly versatile aliphatic sulfonyl fluoride building block. Unlike traditional sulfonyl chlorides, which suffer from rapid hydrolysis and off-target reactivity, 2-methoxyethane-1-sulfonyl fluoride offers an exquisite balance of thermodynamic stability and latent electrophilicity[2]. The incorporation of a methoxyether linkage provides enhanced aqueous solubility and flexibility compared to purely aliphatic chains, making it an ideal warhead for biological applications and late-stage functionalization[3].

Physicochemical Properties & Structural Advantages

Understanding the foundational properties of 2-methoxyethane-1-sulfonyl fluoride is critical for optimizing its use in synthetic and biological workflows. The molecule's low molecular weight and favorable lipophilicity profile ensure minimal disruption to the parent scaffold's pharmacokinetics when used as a covalent modifier,[4].

PropertyValue
Chemical Name 2-Methoxyethane-1-sulfonyl fluoride
CAS Number 1087410-86-3
Molecular Formula C

H

FO

S
Molecular Weight 142.15 g/mol
InChIKey HGUWYEMJEIBZLA-UHFFFAOYSA-N
Monoisotopic Mass 142.01 Da
Hydrogen Bond Acceptors 4 (O, O, O, F)
Functional Class Aliphatic Sulfonyl Fluoride / SuFEx Hub

Mechanistic Causality: The SuFEx Advantage

To deploy 2-methoxyethane-1-sulfonyl fluoride effectively, researchers must understand the causality behind its reactivity. Why choose a sulfonyl fluoride over other electrophiles like sulfonyl chlorides or Michael acceptors? The answer lies in the unique quantum mechanical properties of the S(VI)-F bond:

  • Resistance to Reduction and Hydrolysis: The S-F bond cleavage is strictly heterolytic. Because the fluoride ion is a hard base and S(VI) is a hard acid, the bond is thermodynamically stable to thermolysis and nucleophilic substitution under neutral, aqueous conditions[2].

  • Context-Specific Activation: 2-Methoxyethane-1-sulfonyl fluoride remains entirely inert in biological buffers until it encounters a specific microenvironmental trigger[3]. This trigger is typically a proximal basic amino acid (e.g., Histidine or Lysine) that hydrogen-bonds to the fluoride leaving group, pulling electron density and activating the sulfur center for nucleophilic attack by a neighboring Tyrosine or Lysine[3].

  • Aqueous Compatibility: The special nature of the fluoride-proton interaction allows the leaving fluoride ion to be highly stabilized by water molecules, uniquely facilitating SuFEx chemistry in physiological environments[2].

SuFEx_Mechanism A 2-Methoxyethane-1-sulfonyl fluoride (Latent Electrophile) C Activation Complex (Base/H-bond catalysis) A->C Binding B Target Nucleophile (e.g., Tyr-OH, Lys-NH2) B->C Nucleophilic Attack D Covalent Conjugate (Sulfonate/Sulfonamide) C->D S-F Cleavage E Fluoride Leaving Group (Stabilized in H2O) C->E F- Release

Fig 1. SuFEx activation of 2-Methoxyethane-1-sulfonyl fluoride via microenvironmental triggering.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for the bioconjugation of 2-methoxyethane-1-sulfonyl fluoride to a target protein. The inclusion of an LC-MS validation step ensures that the protocol internally verifies its own success.

Protocol: Context-Specific Protein Surface Modification

Objective: Covalent sulfonylation of surface-exposed Tyrosine/Lysine residues.

  • Step 1: Reagent Preparation. Dissolve 2-methoxyethane-1-sulfonyl fluoride in anhydrous DMSO to create a 10 mM stock solution. The anhydrous environment prevents premature degradation, although the S-F bond is highly stable[2].

  • Step 2: Buffer Equilibration. Prepare the target protein at 10–50 µM in 1X PBS (pH 7.4) or HEPES (pH 8.0). Avoid buffers containing primary amines (e.g., Tris) if targeting Lysine residues, as they may competitively react[5].

  • Step 3: Reaction Initiation. Spike the SuFEx probe into the protein solution to achieve a final concentration of 100–500 µM (10–50 molar equivalents). Maintain the final DMSO concentration below 5% (v/v) to preserve protein folding.

  • Step 4: Incubation. Incubate the mixture at room temperature (20–25°C) for 2 to 16 hours. The exceptional hydrolytic stability of the sulfonyl fluoride allows for extended incubation times without reagent depletion[2].

  • Step 5: Quenching & Purification. Remove unreacted probe via size-exclusion chromatography (SEC) using a Sephadex G-25 column, or perform extensive dialysis against PBS.

  • Step 6: Self-Validation (LC-MS). Analyze the intact protein mass via ESI-LC-MS. A successful conjugation is confirmed by a mass shift of +122 Da (corresponding to the addition of the 2-methoxyethanesulfonyl group and the loss of HF).

Experimental_Workflow Step1 1. Reagent Preparation (Dissolve in DMSO) Step3 3. SuFEx Reaction (Incubate at RT, 2-16h) Step1->Step3 Step2 2. Buffer Equilibration (Aqueous Buffer pH 7.4) Step2->Step3 Step4 4. Quenching & Purification (Dialysis/SEC) Step3->Step4 High Yield Conversion Step5 5. LC-MS Validation (+122 Da Mass Shift) Step4->Step5 Isolate Conjugate

Fig 2. Step-by-step bioconjugation workflow and LC-MS validation using SuFEx chemistry.

Applications in Late-Stage Functionalization & Proteomics

The strategic placement of the methoxy group in 2-methoxyethane-1-sulfonyl fluoride makes it a privileged scaffold in inverse drug discovery and proteomics[3]. When appended to a target-binding ligand, the sulfonyl fluoride acts as a "silent" warhead that only reacts when perfectly positioned within a protein binding pocket. This has enabled the mapping of hyper-reactive amino acids across the proteome and the development of highly selective covalent inhibitors with extended residence times[3]. Furthermore, its use in assembling triazole-linked functional molecules via a combination of CuAAC and SuFEx click chemistries has exponentially expanded the chemical space available to medicinal chemists[6].

References

  • Title: 2-Methoxyethane-1-sulfonyl fluoride | 1087410-86-3 Source: Sigma-Aldrich URL
  • Title: C3H7FO3S - Explore Source: PubChemLite URL
  • Title: Advances in the construction of diverse SuFEx linkers Source: National Science Review URL
  • Title: SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction Source: Sigma-Aldrich URL
  • Title: Structure-based design and analysis of SuFEx chemical probes Source: NIH / PMC URL
  • Title: A mild protocol for efficient preparation of functional molecules containing triazole Source: RSC Advances URL
  • Title: SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI)

Sources

Exploratory

The Divergent Reactivity of S(VI) Hubs: A Technical Guide to 2-Methoxyethanesulfonyl Fluoride vs. Ethenesulfonyl Fluoride

Introduction: The Evolution of S(VI) Hubs Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally transformed click chemistry, providing absolute reliability in constructing S–O and S–N bonds[1]. Within the SuFEx toolkit,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of S(VI) Hubs

Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally transformed click chemistry, providing absolute reliability in constructing S–O and S–N bonds[1]. Within the SuFEx toolkit, sulfonyl fluorides exhibit a unique stability-reactivity paradigm: they are remarkably resistant to reduction and thermodynamic cleavage, yet undergo rapid, stereospecific exchange under basic catalysis.

As a Senior Application Scientist, I frequently encounter the need to select the optimal S(VI) hub for complex bioconjugation or late-stage functionalization. Two reagents that perfectly illustrate the spectrum of SuFEx reactivity are Ethenesulfonyl Fluoride (ESF) and 2-Methoxyethanesulfonyl Fluoride (MOESF) . While structurally related, the presence or absence of


-unsaturation dictates entirely divergent mechanistic pathways and experimental applications.

Mechanistic Divergence: Bis-Electrophilicity vs. Mono-Electrophilicity

Ethenesulfonyl Fluoride (ESF): The Connective Hub

ESF (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is a highly reactive, selectively addressable bis-electrophile. The strongly electron-withdrawing 

group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent vinyl group. This renders ESF one of the most powerful Michael acceptors known, susceptible to rapid attack by soft nucleophiles (amines, thiols) at the

-carbon[1].

Crucially, the S(VI)–F bond remains intact during the Michael addition. This allows ESF to act as a sequential connective hub:

  • Aza/Thia-Michael Addition: Rapid, catalyst-free conjugation at the vinyl group.

  • SuFEx Reaction: Subsequent base-catalyzed (e.g., DBU, BEMP) substitution at the sulfur center to form sulfonates or sulfonamides[2].

2-Methoxyethanesulfonyl Fluoride (MOESF): The Chemoselective Mono-Electrophile

MOESF (


) represents the saturated, mono-electrophilic counterpart. By saturating the double bond with a methoxy ether linkage, the Michael acceptor LUMO is entirely abolished.
  • Absolute Chemoselectivity: MOESF cannot undergo Michael addition. It reacts exclusively at the S(VI) center via SuFEx.

  • Orthogonal Functionalization: In complex peptide or small-molecule drug development, MOESF allows for the selective sulfonylation of phenols or specific amines without the risk of cross-linking or off-target alkylation that ESF might cause in the presence of unprotected nucleophiles.

Quantitative Reactivity Comparison

ParameterEthenesulfonyl Fluoride (ESF)2-Methoxyethanesulfonyl Fluoride (MOESF)
Electrophilic Sites Bis-electrophilic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-carbon, S(VI) center)
Mono-electrophilic (S(VI) center only)
Michael Acceptor Reactivity Exceptionally High (Rapid at room temp)[1]None (Saturated aliphatic backbone)
SuFEx Activation Requires DBU, BEMP, or silyl ethersRequires DBU, BEMP, or silyl ethers
Aqueous Stability High (S–F bond resists hydrolysis)High (S–F bond resists hydrolysis)
Primary Application Sequential bioconjugation, covalent warheads[3]Chemoselective sulfonylation, PEG-like linker addition

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to ensure robust experimental design.

Protocol A: Sequential Bis-Functionalization using ESF

Objective: Link a secondary amine and a phenol using ESF as a connective hub. Causality: A secondary amine is chosen for the Michael addition to prevent over-alkylation (which frequently occurs with primary amines). DBU is utilized in the second step to selectively activate the S–F bond via a highly reactive sulfonylammonium intermediate.

  • Michael Addition: Dissolve the secondary amine (1.0 eq) in

    
     (0.2 M). Add ESF (1.05 eq) dropwise at 0 °C.
    
  • Validation 1: Stir for 1 hour at room temperature. Monitor by TLC/LCMS. The disappearance of the amine indicates complete conversion to the 2-(dialkylamino)ethanesulfonyl fluoride intermediate.

  • SuFEx Reaction: To the same reaction vessel, add the target phenol (1.0 eq) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq).

  • Validation 2: Stir for 4–12 hours. The DBU catalyzes the exchange of the fluoride for the phenoxide, yielding the final bis-functionalized sulfonate. Wash with 1N HCl to remove DBU, and concentrate.

Protocol B: Chemoselective Sulfonylation using MOESF

Objective: Sulfonylate a phenol in the presence of an unprotected aliphatic primary amine. Causality: ESF would immediately alkylate the primary amine via Michael addition. MOESF is chosen because its saturated backbone isolates reactivity entirely to the SuFEx pathway, allowing the amine to remain unreacted (amines are poor SuFEx nucleophiles compared to phenols under specific basic conditions).

  • Reaction Setup: Dissolve the substrate containing both a phenol and a primary amine (1.0 eq) in acetonitrile (0.1 M).

  • Reagent Addition: Add MOESF (1.2 eq) followed by a mild, non-nucleophilic base like

    
     (2.0 eq) or catalytic BEMP (0.1 eq).
    
  • Validation: Heat to 60 °C for 8 hours. LCMS analysis will confirm the exclusive formation of the aryl sulfonate (O-sulfonylation) with the primary amine remaining intact.

Signaling and Workflow Visualization

The following diagram illustrates the divergent reaction pathways of ESF and MOESF, highlighting the sequential versus direct functionalization routes.

Reactivity_Pathways ESF Ethenesulfonyl Fluoride (ESF) MOESF 2-Methoxyethanesulfonyl Fluoride (MOESF) Michael Michael Addition (β-carbon attack) ESF->Michael Amines/Thiols (Fast) SuFEx_MOESF SuFEx Reaction (S-F bond cleavage) MOESF->SuFEx_MOESF Phenols + DBU (Catalyzed) SuFEx_ESF SuFEx Reaction (S-F bond cleavage) Michael->SuFEx_ESF Phenols + DBU (Catalyzed) Product_ESF Bis-functionalized Conjugate SuFEx_ESF->Product_ESF Product_MOESF Mono-functionalized Sulfonate SuFEx_MOESF->Product_MOESF

Figure 1: Divergent reaction pathways of ESF and MOESF.

Applications in Drug Development & Chemical Biology

The choice between ESF and MOESF dictates the trajectory of covalent drug design and bioconjugation[4].

  • ESF in Covalent Inhibitors: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -arylethenesulfonyl fluorides derived from ESF are potent, selectively addressable bis-electrophiles. They are deployed as covalent "warheads" that can target non-catalytic nucleophiles (like lysine, tyrosine, or histidine) in protein binding pockets[4]. The dual reactivity allows the molecule to anchor itself via Michael addition and subsequently cross-link via SuFEx.
    
  • MOESF in Pharmacokinetic Profiling: When researchers need to append a polar, ether-containing moiety to improve water solubility or alter the pharmacokinetic profile of a drug candidate without introducing a reactive Michael acceptor, MOESF is the ideal reagent. It leverages the absolute reliability of SuFEx click chemistry[1] to form stable S–O or S–N linkages that are highly resistant to enzymatic degradation in vivo.

References

  • Title: A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophile Source: Angewandte Chemie International Edition (via PubMed Central) URL: [Link]

  • Title: Ethenesulfonyl Fluoride (ESF) and Its Derivatives in SuFEx Click Chemistry and More (ResearchGate Abstract) Source: ResearchGate URL: [Link]

Sources

Foundational

Technical Guide: Aliphatic Sulfonyl Fluoride Building Blocks for Medicinal Chemistry

Executive Summary The "Goldilocks" Electrophile of Modern Drug Discovery Sulfonyl fluorides (

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Goldilocks" Electrophile of Modern Drug Discovery

Sulfonyl fluorides (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) have transcended their historical reputation as mere chemical curiosities to become the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx)  click chemistry. While aromatic sulfonyl fluorides are well-documented, aliphatic sulfonyl fluorides  represent a frontier of higher complexity and greater potential. They offer unique sp³ vectorization and metabolic profiles distinct from their aryl counterparts.

This guide addresses the specific utility of aliphatic sulfonyl fluoride building blocks. Unlike sulfonyl chlorides (too reactive/unstable) or sulfonates (too inert), aliphatic sulfonyl fluorides possess a context-dependent reactivity—stable in plasma but hyper-reactive within the specific catalytic dyad of a protein pocket. This guide details their synthesis, stability profiles (specifically avoiding


-elimination), and application as covalent warheads targeting Tyrosine, Lysine, and Serine residues.

Part 1: The Renaissance of Sulfonyl Fluorides

The Stability-Reactivity Paradox

The aliphatic sulfonyl fluoride bond is unique due to the high bond dissociation energy of S–F (


), significantly stronger than S–Cl (

). This renders them resistant to reduction and general nucleophilic attack under physiological conditions, allowing them to circulate as "silent" warheads.

However, in the presence of specific activation—either chemical (silicon/calcium catalysis) or biological (protein microenvironment stabilization)—the S–F bond undergoes heterolytic cleavage.

The Aliphatic Caveat: -Elimination

CRITICAL EXPERT INSIGHT: The primary failure mode for aliphatic sulfonyl fluorides is base-mediated


-elimination . Unlike aromatic variants, aliphatic sulfonyl fluorides possessing a proton at the 

-position are prone to eliminating HF to form vinyl sulfones, which are reactive Michael acceptors.
  • Implication: Synthetic protocols must avoid strong, non-nucleophilic bases.

  • Design Strategy: Medicinal chemists often introduce gem-dimethyl groups at the

    
     or 
    
    
    
    position to block this elimination pathway, enhancing metabolic stability.

Part 2: Synthetic Access to Aliphatic Building Blocks

Accessing these building blocks requires bypassing the unstable sulfonyl chloride intermediate. We focus on two primary, self-validating pathways: Radical Hydrosulfonylation and Michael Addition to ESF .

Pathway A: Radical Hydrosulfonylation of Alkenes

This method converts ubiquitous alkenes into aliphatic sulfonyl fluorides, allowing for the late-stage functionalization of complex scaffolds.[1]

Mechanism:

  • Generation of a sulfonyl radical (

    
    ).
    
  • Radical addition to the alkene.[2][3]

  • Fluorine atom transfer (often from reagents like NFSI or Selectfluor).

Pathway B: Ethenesulfonyl Fluoride (ESF) as a Hub

Ethenesulfonyl Fluoride (ESF) is the premier building block for aliphatic sulfonyl fluorides. It acts as the "perfect Michael acceptor" (Sharpless, 2014).[4]

  • Reaction: Nucleophile (

    
    ) + ESF 
    
    
    
    
    
    .
  • Utility: Installs a 2-carbon aliphatic sulfonyl fluoride "tail" onto amines, alcohols, or thiols.

Visualization: Synthetic Pathways

The following diagram illustrates the conversion of alkenes and ESF into usable building blocks.

SyntheticPathways Alkene Alkene Precursor (R-CH=CH2) RadicalProcess Radical Hydrosulfonylation (Reagent: F-SO2-Cl / Photocatalyst) Alkene->RadicalProcess ESF Ethenesulfonyl Fluoride (ESF) MichaelAdd Michael Addition (Solvent: THF/Water) ESF->MichaelAdd Nucleophile Nucleophile (Amine/Thiol) Nucleophile->MichaelAdd RadicalInt Sulfonyl Radical Intermediate RadicalProcess->RadicalInt Product Aliphatic Sulfonyl Fluoride (Building Block) MichaelAdd->Product C-N / C-S Bond Formation RadicalInt->Product Fluorine Transfer

Caption: Figure 1. Dual synthetic entry points for aliphatic sulfonyl fluorides: Radical modification of alkenes and Michael addition to ESF.

Part 3: SuFEx Chemistry & Reactivity Profiling

The Mechanism of Exchange

The SuFEx reaction is not a standard nucleophilic substitution (


). It proceeds via a concerted substitution at the sulfur center, often requiring a "helper" to pull the fluoride leaving group.

The "Si-F" Driving Force: In synthetic applications, silyl ethers (


) are used. The formation of the extremely strong Si–F bond (

) drives the reaction forward, overcoming the stability of the S–F bond.
Biological Activation (Covalent Inhibition)

In a protein pocket, there is no silicon. Instead, the reaction relies on:

  • Proximity: The warhead must be positioned within bonding distance of the nucleophile (Tyr-OH, Lys-NH2).

  • H-Bond Network: The fluoride atom accepts hydrogen bonds from the protein backbone or water, weakening the S–F bond and facilitating the departure of

    
     (often as 
    
    
    
    or stabilized fluoride).

Part 4: Medicinal Chemistry Applications[6][7][8]

Target Residues

Aliphatic sulfonyl fluorides are less selective than acrylamides (which target Cys) but more selective than sulfonyl chlorides.

  • Tyrosine: The primary target. The phenol group of Tyr attacks the sulfur, forming a sulfonate ester.

  • Lysine: Targeted in specific pH environments or when guided by the scaffold.

  • Serine: Rare, but possible in catalytic triads (e.g., serine proteases).

Comparative Data: Warhead Properties
FeatureAliphatic Sulfonyl Fluoride (

)
Aromatic Sulfonyl Fluoride (

)
Acrylamide (

)
Intrinsic Reactivity ModerateHighHigh
Metabolic Stability High (Risk of

-elimination)
HighLow (Glutathione conjugation)
Primary Target Tyr, Lys, HisTyr, Lys, HisCys
Bond Type Formed Sulfonate/SulfonamideSulfonate/SulfonamideThioether
Reversibility IrreversibleIrreversibleIrreversible
Geometry Tetrahedral (

)
Planar attachmentPlanar

Part 5: Experimental Protocols

Protocol A: Synthesis via Michael Addition to ESF

Use this protocol to attach a sulfonyl fluoride warhead to an amine-containing scaffold.

Safety: ESF is a lachrymator and potential alkylating agent. Handle in a fume hood.

  • Preparation: Dissolve the amine substrate (1.0 equiv) in DCM or THF.

  • Addition: Cool the solution to

    
    . Add Ethenesulfonyl Fluoride (ESF) (1.1 equiv) dropwise.
    
    • Note: No base is usually required for secondary amines. For primary amines, control stoichiometry to prevent double addition.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LCMS.

    • Checkpoint: Look for the disappearance of the amine and the appearance of the product mass (

      
      ).
      
  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Expert Tip: Aliphatic sulfonyl fluorides are generally stable on silica gel, unlike sulfonyl chlorides.

Protocol B: Radical Hydrosulfonylation (General)

Use this protocol to convert a terminal alkene into a sulfonyl fluoride.

  • Reagents: Alkene (1.0 equiv),

    
     (or surrogate like metabisulfite + Selectfluor), and a radical initiator (e.g., 
    
    
    
    for photocatalysis or AIBN for thermal).
  • Setup: Degas solvent (MeCN or DCM) thoroughly (oxygen inhibits radical chains).

  • Execution: Irradiate (Blue LED) or Heat (

    
    ) for 12–24 hours.
    
  • Quench: Dilute with water, extract with DCM.

  • Caution: Ensure complete removal of fluoride sources before biological testing to avoid false positives.

Part 6: Mechanistic Visualization

The following diagram details the SuFEx activation mechanism within a biological context (Tyrosine targeting).

SuFExMechanism Warhead Aliphatic Sulfonyl Fluoride (R-CH2-SO2-F) TS Pentacoordinate Transition State [R-SO2(F)(O-Tyr)]- Warhead->TS Target Protein Tyrosine (Tyr-OH) Target->TS Env Microenvironment (H-Bond Donors) Env->TS Activates F Covalent Covalent Adduct (Sulfonate Ester) TS->Covalent Leaving Leaving Group (HF / F-) TS->Leaving

Caption: Figure 2. Mechanism of Tyrosine-targeted covalent inhibition via SuFEx. The microenvironment assists fluoride departure.

References

  • Sharpless, K. B., et al. (2014).[2][4][5][6][7][8] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link][4][7]

  • Jones, L. H., et al. (2020). "Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases."[9][10] PNAS. [Link]

  • Qin, H. L., et al. (2021). "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." Chinese Chemical Letters. [Link]

  • Liao, G., et al. (2022). "Radical Hydro-Fluorosulfonylation of Unactivated Alkenes and Alkynes." Angewandte Chemie. [Link]

Sources

Exploratory

stability of 2-Methoxyethane-1-sulfonyl fluoride in aqueous buffer

An In-depth Technical Guide to the Stability of 2-Methoxyethane-1-sulfonyl Fluoride in Aqueous Buffer For Researchers, Scientists, and Drug Development Professionals Abstract 2-Methoxyethane-1-sulfonyl fluoride is an ele...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability of 2-Methoxyethane-1-sulfonyl Fluoride in Aqueous Buffer

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyethane-1-sulfonyl fluoride is an electrophilic warhead of increasing interest in the fields of chemical biology and drug discovery for the development of covalent inhibitors. Its utility is fundamentally linked to its stability in aqueous media, where it must persist long enough to engage its biological target without premature degradation. This guide provides a comprehensive technical overview of the factors governing the systems. We will delve into the mechanisms of hydrolysis, the influence of pH and buffer composition, and provide detailed, field-proven protocols for assessing its stability. This document is intended to equip researchers with the necessary knowledge to design robust experiments and accurately interpret their results when working with this promising covalent modifier.

Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery

The paradigm of drug discovery has seen a resurgence of interest in covalent inhibitors, molecules that form a permanent bond with their biological target.[1][2][3] This class of therapeutics can offer advantages in terms of potency, duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent binders. Within the arsenal of electrophilic "warheads" used to achieve covalent modification, sulfonyl fluorides (SFs) have emerged as a privileged group.[3][4] Their unique reactivity profile, characterized by a balance of stability in aqueous environments and potent, context-dependent reactivity with nucleophilic amino acid residues, makes them highly attractive for the development of targeted covalent inhibitors.[3][5][6]

2-Methoxyethane-1-sulfonyl fluoride, the subject of this guide, is a representative of the aliphatic sulfonyl fluorides. Its methoxyethyl scaffold can influence its physicochemical properties, such as solubility and binding interactions, potentially directing the reactive sulfonyl fluoride moiety to specific protein targets.[7] Understanding the stability of this molecule in the aqueous buffers used for biological assays is paramount for its successful application. This guide will provide a detailed exploration of its stability profile, offering both theoretical understanding and practical experimental guidance.

The Chemical Nature of the Sulfonyl Fluoride Warhead

The reactivity of 2-Methoxyethane-1-sulfonyl fluoride is dictated by the electronic properties of the sulfonyl fluoride group. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a fluorine atom. This arrangement renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack. The aprotic nature of the methoxyethane tail ensures that the reactivity is primarily governed by the sulfonyl fluoride moiety itself.

The Sulfur(VI)-Fluoride bond is remarkably stable under many conditions, a key feature of the "click" chemistry reactivity known as SuFEx (Sulfur(VI) Fluoride Exchange).[8] This stability means that sulfonyl fluorides are generally resistant to hydrolysis under physiological conditions, allowing them to circulate and find their intended target before reacting.[5][6] However, this stability is not absolute and is influenced by the surrounding chemical environment.

Stability in Aqueous Buffers: A Deeper Dive

The primary route of degradation for 2-Methoxyethane-1-sulfonyl fluoride in aqueous solution is hydrolysis, leading to the formation of the corresponding sulfonic acid and fluoride ion.[9][10] This process can be influenced by several factors, most notably pH and the composition of the buffer itself.

The Mechanism of Hydrolysis

The hydrolysis of 2-Methoxyethane-1-sulfonyl fluoride proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center. The mechanism is dependent on the pH of the solution.

  • Neutral and Acidic Conditions: Under neutral or slightly acidic conditions, a water molecule acts as the nucleophile, attacking the sulfur atom. This is generally a slow process, contributing to the compound's relative stability.[11]

  • Alkaline Conditions: In alkaline solutions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the sulfur atom. This base-catalyzed hydrolysis is significantly faster, leading to a more rapid degradation of the sulfonyl fluoride.[11]

Hydrolysis_Mechanism cluster_neutral Neutral/Acidic Hydrolysis (Slow) cluster_alkaline Alkaline Hydrolysis (Fast) R-SO2F 2-Methoxyethane-1-sulfonyl Fluoride Intermediate1 Transition State R-SO2F->Intermediate1 + H₂O H2O H₂O R-SO3H 2-Methoxyethane-1-sulfonic Acid Intermediate1->R-SO3H - HF HF HF R-SO2F_alk 2-Methoxyethane-1-sulfonyl Fluoride Intermediate2 Transition State R-SO2F_alk->Intermediate2 + OH⁻ OH- OH⁻ R-SO3- 2-Methoxyethanesulfonate Intermediate2->R-SO3- - F⁻ F- F⁻ Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare concentrated stock solution in anhydrous organic solvent (e.g., DMSO) prep_working Dilute stock solution into aqueous buffer of interest prep_stock->prep_working incubate Incubate at desired temperature (e.g., 25°C or 37°C) prep_working->incubate aliquots Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) incubate->aliquots analysis_hplc HPLC Analysis aliquots->analysis_hplc analysis_nmr NMR Analysis aliquots->analysis_nmr data_analysis Plot % remaining vs. time and calculate half-life analysis_hplc->data_analysis analysis_nmr->data_analysis

Caption: General experimental workflow for assessing the stability of 2-Methoxyethane-1-sulfonyl fluoride.

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is used to separate the parent compound, 2-Methoxyethane-1-sulfonyl fluoride, from its sulfonic acid hydrolysis product. By monitoring the decrease in the peak area of the parent compound over time, its rate of degradation can be determined.

Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of 2-Methoxyethane-1-sulfonyl fluoride in anhydrous DMSO.

    • Prepare the aqueous buffer of interest (e.g., 100 mM PBS, pH 7.4).

  • Initiation of the Stability Study:

    • At time zero (t=0), dilute the stock solution of 2-Methoxyethane-1-sulfonyl fluoride into the pre-warmed aqueous buffer to a final concentration of 100 µM. Vortex briefly to ensure homogeneity.

    • Immediately inject a sample onto the HPLC system to obtain the t=0 reading.

  • Incubation and Sampling:

    • Incubate the solution at the desired temperature (e.g., 37°C).

    • At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot and inject it onto the HPLC.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the 2-Methoxyethane-1-sulfonyl fluoride at each time point.

    • Normalize the peak areas to the t=0 value to determine the percentage of compound remaining.

    • Plot the percentage remaining versus time. The half-life (t₁/₂) can be calculated from the slope of the line assuming first-order kinetics.

Protocol 2: Stability Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: Both ¹H and ¹⁹F NMR can be used to monitor the stability of 2-Methoxyethane-1-sulfonyl fluoride. The appearance of new signals corresponding to the hydrolysis product and the disappearance of the parent compound's signals are monitored over time.

Methodology:

  • Preparation of the NMR Sample:

    • Dissolve a known amount of 2-Methoxyethane-1-sulfonyl fluoride in a deuterated aqueous buffer (e.g., PBS in D₂O, pD 7.4) to a final concentration of approximately 1-5 mM.

    • Include an internal standard with a known concentration that does not react with the compound or degrade under the experimental conditions (e.g., 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for ¹H NMR).

  • NMR Data Acquisition:

    • Acquire a ¹H or ¹⁹F NMR spectrum at time zero (t=0).

    • Incubate the NMR tube at the desired temperature.

    • Acquire subsequent spectra at regular intervals.

  • Data Analysis:

    • Integrate the signals corresponding to 2-Methoxyethane-1-sulfonyl fluoride and the internal standard at each time point.

    • The ratio of the integral of the compound to the integral of the internal standard will be proportional to the concentration of the compound.

    • Plot this ratio versus time to determine the rate of degradation and the half-life.

Implications for Experimental Design

The stability profile of 2-Methoxyethane-1-sulfonyl fluoride has several important implications for its use in research:

  • Fresh Solutions are Key: Due to its finite stability in aqueous buffers, especially at physiological pH and temperature, it is crucial to prepare working solutions of 2-Methoxyethane-1-sulfonyl fluoride immediately before use. [11]* Choice of Buffer Matters: Avoid nucleophilic buffers like Tris unless absolutely necessary. If their use is unavoidable, the compound should be added to the assay at the very last moment.

  • Interpreting IC₅₀ Values: When determining the inhibitory potency (IC₅₀) of 2-Methoxyethane-1-sulfonyl fluoride, the pre-incubation time with the target protein is a critical parameter. A longer pre-incubation time may lead to a lower apparent IC₅₀ due to more time for the covalent reaction to occur, but this must be balanced against the potential for compound degradation in the assay buffer.

  • Controls are Essential: In any experiment, it is important to include controls to account for the non-enzymatic hydrolysis of the compound. This can be done by incubating 2-Methoxyethane-1-sulfonyl fluoride in the assay buffer without the target protein and measuring its concentration over time.

Conclusion

2-Methoxyethane-1-sulfonyl fluoride is a valuable tool for the development of covalent inhibitors. However, its successful application hinges on a thorough understanding of its stability in aqueous buffers. By being mindful of the factors that influence its hydrolysis, particularly pH and buffer composition, and by employing the analytical methods described in this guide to characterize its stability under specific experimental conditions, researchers can ensure the reliability and reproducibility of their results. The insights and protocols provided herein are intended to empower scientists to harness the full potential of this promising covalent warhead in their drug discovery and chemical biology endeavors.

References

  • Zheng, Q., Woehl, J. L., Kitamura, S., Santos-Martins, D., Smedley, C. J., Li, G., ... & Sharpless, K. B. (2019). SuFEx-Enabled, Agnostic Discovery of Covalent Inhibitors of Human Neutrophil Elastase. Proceedings of the National Academy of Sciences, 116(37), 18808–18814. [Link]

  • Tuley, A., & Fast, W. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 781-796. [Link]

  • Tuley, A., & Fast, W. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 781-796. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Gao, B., Wang, Y., Chen, Y., & Zhang, W. (2021). Covalent inhibitors containing sulfonyl fluoride moieties. Chinese Chemical Letters, 32(1), 1-10. [Link]

  • Liu, M., Tang, W., & Qin, H. L. (2023). Discovery of (E)-2-Methoxyethene-1-sulfonyl Fluoride for the Construction of Enaminyl Sulfonyl Fluoride. The Journal of Organic Chemistry, 88(3), 1909–1917. [Link]

  • Gemoets, H. P. L., Laudadio, G., Verstraete, L., & Noël, T. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11998–12003. [Link]

  • Ball, N. D. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6, 189–203. [Link]

  • Kelly, J. W., & Powers, E. T. (2012). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 134(34), 14041–14055. [Link]

  • Gemoets, H. P. L., Laudadio, G., Verstraete, L., & Noël, T. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11998–12003. [Link]

  • Isenegger, P. G., & Pellegrino, G. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem, 15(22), 2176–2184. [Link]

  • Le Pourceau, M., & Gouverneur, V. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Grygorenko, O. O., & Radchenko, D. S. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry, 86(20), 14265–14275. [Link]

  • Ball, N. D. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6, 189–203. [Link]

  • Grygorenko, O. O., & Radchenko, D. S. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Kice, J. L., & Kasperek, G. J. (1969). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 34(12), 3843–3847. [Link]

  • Am Ende, C. W., & Liras, S. (2019). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Organic & Biomolecular Chemistry, 17(23), 5731–5735. [Link]

  • Smith, A. M. R., & Bull, J. A. (2022). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry, 4(1), 1-5. [Link]

  • Liu, M., Tang, W., & Qin, H. L. (2023). Discovery of (E)-2-Methoxyethene-1-sulfonyl Fluoride for the Construction of Enaminyl Sulfonyl Fluoride. The Journal of Organic Chemistry, 88(3), 1909–1917. [Link]

  • NIOSH. (2016). NMAM 6012: Sulfuryl Fluoride. Centers for Disease Control and Prevention. [Link]

  • Bull, J. A., & Smith, A. M. R. (2022). New design options for drug discovery: Harnessing oxetane sulfonyl fluorides for facile access to medicinally relevant chemical space. Chemical Science, 13(28), 8233–8242. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Liu, M., Tang, W., & Qin, H. L. (2023). (E)-2-Methoxyethene-1-sulfonyl fluoride as a precursor of acetylene for synthesis of C1/C2 non-functionalized pyrrolo[2,1-a]isoquinoline derivatives. New Journal of Chemistry, 47(1), 108-112. [Link]

  • European Union Reference Laboratory for Single Residue Methods. (2018). Analytical Observations Report: Sulfuryl Fluoride. [Link]

  • Liu, M., Tang, W., & Qin, H. L. (2023). Discovery of (E)‑2-Methoxyethene-1-sulfonyl Fluoride for the Construction of Enaminyl Sulfonyl Fluoride. The Journal of Organic Chemistry, 88(3), 1909–1917. [Link]

  • Liang, S. H., & Vasdev, N. (2020). Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. Nature Communications, 11(1), 1-10. [Link]

  • Kim, M. G., & Lee, J. K. (2021). Development and validation of an analytical method for quantification of sulfuryl fluoride residues in agricultural products using gas chromatography with electron capture detection. Food Science and Technology, 41, 289-295. [Link]

  • Winter, R. W., & Gard, G. L. (1994). The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. Portland State University. [Link]

  • Isenegger, P. G., & Pellegrino, G. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(22), 2176–2184. [Link]

  • Carneiro, S. N., & Sanford, M. S. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(6), 1146-1162. [Link]

  • Moschitto, M. J., & Knapp, D. M. (2022). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. ChemRxiv. [Link]

  • Sharpless, K. B., & Dong, J. (2022). Sulfur fluoride exchange. Nature Reviews Chemistry, 6, 637–652. [Link]

Sources

Foundational

Precision Bioconjugation: The SuFEx-Methoxyethyl Interface

Executive Summary: The "Sleeping Beauty" of Click Chemistry Sulfur-Fluoride Exchange (SuFEx) represents the next evolution in click chemistry, transcending the limitations of the copper-catalyzed azide-alkyne cycloadditi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Sleeping Beauty" of Click Chemistry

Sulfur-Fluoride Exchange (SuFEx) represents the next evolution in click chemistry, transcending the limitations of the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Coined by K. Barry Sharpless, SuFEx relies on the unique stability-reactivity paradox of the Sulfur(VI)-Fluoride bond. In biological systems, this bond acts as a "Sleeping Beauty"—inert towards hydrolysis and redox conditions in plasma, yet hyper-reactive when "awakened" by a specific protein microenvironment or silicon catalyst.

This guide focuses on a critical subset of SuFEx reagents: those tethered by Methoxyethyl linkers . While the warhead (


 or 

) drives the covalent bonding, the methoxyethyl linker (

) dictates the physicochemical destiny of the probe—balancing aqueous solubility with membrane permeability, a critical factor in Fragment-Based Drug Discovery (FBDD) and PROTAC design.

The Physicochemical Logic: Why Methoxyethyl?

In probe design, the linker is often dismissed as a passive spacer. In SuFEx applications, this is a fatal error. The methoxyethyl group is selected over simple alkyl or long PEG chains for three specific reasons:

  • Amphiphilicity (The Goldilocks Zone): Unlike hydrophobic alkyl chains that promote non-specific aggregation, the ether oxygen provides hydrogen bond accepting capability, improving aqueous solubility. Conversely, unlike long PEG chains (PEG > 4), the short methoxyethyl unit does not suffer from high entropic penalties upon binding.

  • Stealth Properties: The methoxyethyl motif mimics the "water shell" effect of PEG, reducing immunogenicity and preventing rapid clearance in in vivo applications.

  • Defined Geometry: In PROTACs and covalent inhibitors, the precise length of the methoxyethyl linker (approx. 3.5–4.0 Å) allows for rigorous Structure-Activity Relationship (SAR) studies, unlike polydisperse polymer linkers.

Mechanistic Foundation

The SuFEx reaction is a nucleophilic substitution at the sulfur center. However, the mechanism differs strictly between chemical synthesis and biological labeling.

The Activation Pathways
  • Pathway A (Chemical Synthesis): Mediated by "Si-F" affinity. A silyl ether activates the fluoride leaving group, often catalyzed by DBU or BEMP.

  • Pathway B (Biological/Protein): Mediated by the local protein environment. The S-F bond is stable in water but reacts with nucleophiles (Tyr-OH, Lys-NH2) only when the local pH or hydrogen bonding network stabilizes the transition state.

Visualization of Reaction Dynamics

SuFEx_Mechanism cluster_0 State 1: Latency cluster_1 State 2: Activation Reagent SuFEx Reagent (R-SO2-F) Environment Aqueous/Plasma (pH 7.4) Reagent->Environment Stable (Inert) TS Trigonal Bipyramidal Transition State Reagent->TS Proximity Effect Target Protein Nucleophile (Tyr-OH / Lys-NH2) Target->TS Nucleophilic Attack Helper Microenvironment (H-Bond / Basic Residue) Helper->Target Deprotonation/Activation Product Covalent Adduct (Protein-SO2-R) TS->Product Collapse Waste Fluoride Ion (F-) TS->Waste Leaving Group

Figure 1: The SuFEx Activation Pathway. Note that the "Helper" node (local basic residues) is critical for biological reactivity, distinguishing SuFEx from non-specific electrophiles.

Reagent Classes & Selection Guide

When designing a methoxyethyl-linked probe, the choice of the "warhead" (the S(VI) center) determines the target residue selectivity.

Reagent ClassStructureReactivity ProfileTarget ResiduesStability (

in PBS)
Aryl Sulfonyl Fluoride

HighLys (primary), Tyr, HisHours to Days
Fluorosulfate

ModerateTyr (highly selective) , LysDays to Weeks
Alkyl Sulfonyl Fluoride

LowCys, Ser (catalytic)Very High

Expert Insight: For general proteomic profiling, use Aryl Sulfonyl Fluorides . For site-specific conjugation where preserving protein function is paramount, use Fluorosulfates to target surface-exposed Tyrosines, which are less likely to be involved in catalysis than Lysines.

Experimental Protocols

Synthesis of Methoxyethyl-Aryl Sulfonyl Fluoride

Context: Converting a precursor into a SuFEx reagent.

Reagents:

  • Precursor: 4-(2-methoxyethoxy)benzenesulfonyl chloride

  • Fluorinating Agent:

    
     (Potassium Bifluoride) or 
    
    
    
    (Zinc Fluoride)
  • Solvent: Acetonitrile/Water (1:1)

Protocol:

  • Dissolution: Dissolve 1.0 eq of sulfonyl chloride in Acetonitrile.

  • Addition: Add saturated aqueous

    
     (2.5 eq) dropwise. Note: 
    
    
    
    is preferred over NaF due to the formation of the bifluoride anion, which acts as a proton shuttle.
  • Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC (chloride to fluoride conversion usually increases

    
     slightly).
    
  • Workup: Dilute with EtOAc, wash with water x3. Dry over

    
    .
    
  • Validation:

    
     NMR is the gold standard. Look for a singlet around +65 ppm (sulfonyl fluoride).
    
Self-Validating Protein Labeling Workflow

Context: Labeling a target protein (e.g., BSA or a Kinase) to test probe engagement.

Buffer Strategy:

  • pH 7.4 (PBS): Baseline reactivity.

  • pH 8.5 (Tris/HEPES): Enhanced Lysine reactivity (deprotonation).

  • Avoid: Buffers with primary amines (Tris) unless the pH is strictly controlled, as free Tris can compete with Lysine over long incubations. HEPES is safer.

Step-by-Step:

  • Preparation: Dilute protein to 1 mg/mL (approx 20

    
    M) in HEPES pH 7.5.
    
  • Probe Addition: Add Methoxyethyl-SuFEx probe (stock in DMSO) to a final concentration of 100

    
    M (5x excess). Keep DMSO < 2%.
    
  • Incubation: Incubate at 37°C for 1 hour.

  • Quenching (Critical Control): Remove excess probe via Zeba Spin Desalting Column or dialysis. Do not just add loading buffer; unreacted probe will label the protein during denaturation (boiling).

  • Analysis: Intact protein LC-MS. Look for mass shift of +Probe MW minus HF (approx +Probe - 20 Da).

Application: ABPP and PROTACs

Activity-Based Protein Profiling (ABPP) using SuFEx allows for the mapping of "ligandable" tyrosines across the proteome.

The ABPP Workflow

ABPP_Workflow Lysate Cell Lysate (Proteome) Labeling Incubation (1h, 37°C) Lysate->Labeling Probe SuFEx Probe (Methoxyethyl-Alkyne) Probe->Labeling Click CuAAC Click (Add Biotin-Azide) Labeling->Click Covalent Tagging Enrich Streptavidin Enrichment Click->Enrich Biotinylation Digestion Trypsin Digestion Enrich->Digestion On-bead MS LC-MS/MS Analysis Digestion->MS Peptides

Figure 2: Activity-Based Protein Profiling (ABPP) workflow using a bifunctional SuFEx probe (Warhead + Alkyne Handle).

PROTAC Linker Design

In PROTACs, the methoxyethyl linker serves as the bridge between the E3 ligase ligand (e.g., Thalidomide) and the SuFEx warhead targeting the Protein of Interest (POI).

  • Design Rule: Use 2–4 methoxyethyl units.

  • Reasoning: < 2 units often leads to steric clash between E3 and POI. > 4 units increases entropy, reducing the "effective molarity" and ternary complex stability (cooperativity).

Troubleshooting & Optimization

  • Issue: No Labeling Observed.

    • Cause: The target residue is not in a favorable environment (no nearby base to deprotonate).

    • Fix: Increase pH to 8.0 or switch warhead class (e.g., from Fluorosulfate to Aryl Sulfonyl Fluoride).

  • Issue: Precipitation.

    • Cause: Probe is too hydrophobic.

    • Fix: This validates the need for the Methoxyethyl linker. Ensure the linker is chemically pure and not contaminated with alkyl precursors.

  • Issue: Non-Specific "Sticky" Labeling.

    • Cause: Probe concentration too high (>500

      
      M) or incubation too long (>4h).
      
    • Fix: Perform a "compete-off" experiment with the non-fluorinated analog (sulfonate) to prove active-site specificity.

References

  • Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link][1]

  • Jones, L. H. (2018). "SuFEx click chemistry for proteomics and drug discovery." Expert Opinion on Drug Discovery. [Link]

  • Wang, J., et al. (2018). "Genetically Encoding Fluorosulfate-L-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo." Journal of the American Chemical Society. [Link]

  • Zheng, Q., et al. (2021).[2] "SuFEx-enabled high-throughput hit-to-lead optimization." Proceedings of the National Academy of Sciences. [Link] (General reference for FBDD applications).

  • Narayanam, M. K., et al. (2020). "Structure-based design and analysis of SuFEx chemical probes." Chemical Science. [Link]

Sources

Exploratory

The Paradigm Shift in Sulfur(VI) Electrophiles: A Comparative Analysis of Sulfonyl Fluorides and Sulfonyl Chlorides

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary: The Evolution of Sulfur(VI) Electrophiles Historically, sulfonyl chlorid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary: The Evolution of Sulfur(VI) Electrophiles

Historically, sulfonyl chlorides (


) were the default reagents for synthesizing sulfonamides, sulfonates, and early-generation covalent inhibitors. However, their high intrinsic reactivity often leads to competing hydrolysis, poor functional group tolerance, and complex purification pipelines. The advent of Sulfur(VI) Fluoride Exchange (SuFEx)  click chemistry, pioneered by K. Barry Sharpless in 2014[1], catalyzed a paradigm shift toward sulfonyl fluorides (

).

As an application scientist, the choice between a chloride and a fluoride leaving group is not merely a matter of synthetic convenience; it fundamentally dictates the thermodynamic stability, biological applicability, and target selectivity of the molecule. This whitepaper dissects the physicochemical differences between these two reagents, explaining the causality behind the superior stability and selective reactivity of sulfonyl fluorides.

Physicochemical and Mechanistic Divergence

The fundamental differences between


 and 

stem from the distinct properties of their halogen substituents. Fluorine, being the most electronegative element in the periodic table, tightly holds its non-bonding electron pairs. This makes the fluorine atom in the

group a remarkably poor hydrogen bond acceptor in bulk aqueous media, shielding the electrophilic sulfur(VI) center from premature nucleophilic attack by water[2].
Table 1: Quantitative Comparison of Sulfur(VI) Halides
PropertySulfonyl Fluoride (

)
Sulfonyl Chloride (

)
Causality / Impact on Experimental Design
Bond Length (S–X) ~1.53 Å[3]~1.99 ÅThe shorter S–F bond increases steric shielding of the S(VI) center, preventing non-specific nucleophilic attack.
Bond Strength Stronger (

kcal/mol)[3]
WeakerS–F resists thermolysis and reductive elimination, allowing for high-temperature synthetic steps.
Cleavage Pathway Exclusively Heterolytic[4]Heterolytic & Homolytic[4]

is prone to side reactions (e.g., reduction to sulfinic acid), whereas

cleanly eliminates

.
Aqueous Half-Life (pH 7.4) 110 mins to >600 hours[5][6]Seconds to minutes

stability allows for prolonged aqueous biological assays, cell-based screening, and in vivo administration.
Protein Target Residues Tyr, Lys, Ser, His[7][8]Highly promiscuous

expands the "ligandable proteome" beyond Cysteine, enabling the targeting of non-catalytic allosteric sites.

Mechanistic Causality: Because of the strong S–F bond and the low polarizability of fluorine, sulfonyl fluorides are "kinetically blind" to most nucleophiles under ambient conditions. They require a specific microenvironment—such as a protein binding pocket with a properly positioned basic residue or a hydrogen-bond donor—to lower the


 of the attacking nucleophile and facilitate fluoride departure[7]. This proximity-driven activation is the cornerstone of SuFEx click chemistry.

MechanisticLogic SC Sulfonyl Chloride (-SO2Cl) H2O_1 Aqueous Buffer (pH 7.4) SC->H2O_1 High Reactivity SF Sulfonyl Fluoride (-SO2F) H2O_2 Aqueous Buffer (pH 7.4) SF->H2O_2 Low Reactivity Hydrolysis Rapid Hydrolysis (Sulfonic Acid) H2O_1->Hydrolysis t1/2 < 5 min Stable Kinetically Stable (Intact Warhead) H2O_2->Stable t1/2 > 100 min Target Protein Pocket (Proximity Effect) Adduct Covalent Adduct (SuFEx Click) Target->Adduct F- Elimination Stable->Target Binding

Caption: Mechanistic divergence of sulfonyl chlorides and fluorides in aqueous and biological environments.

Hydrolytic Stability in Aqueous Media

For drug development professionals, the stability of a covalent warhead in physiological buffers is critical. Sulfonyl fluorides exhibit a broad spectrum of aqueous half-lives depending on their molecular substituents and the pH of the medium.

  • pH Dependence: Hydrolysis of the S–F bond is base-catalyzed. For instance, the half-life of phenylmethylsulfonyl fluoride (PMSF) is approximately 110 minutes at pH 7.0, but drops precipitously to 35 minutes at pH 8.0[5].

  • Buffer Identity: Hydrolytic stability is significantly influenced by the buffer composition. Studies show that S(VI)-F fragments are approximately 2-fold more stable in HEPES buffer compared to PBS at identical pH levels[6].

  • Substituent Effects: Electron-donating groups (e.g., amino substituents) increase the half-life, while electron-withdrawing groups increase reactivity. By tuning the aryl substituents, researchers can generate a library of sulfonyl fluorides with half-lives spanning from 35 minutes to over 600 hours[6].

Applications in Covalent Inhibitor Development

Unlike traditional acrylamide warheads that almost exclusively target highly nucleophilic cysteine residues, sulfonyl fluorides operate on a different chemical logic. According to Hard-Soft Acid-Base (HSAB) theory, the hard electrophilic nature of the S(VI) center prefers hard nucleophiles (like the oxygen of Tyrosine/Serine or the nitrogen of Lysine) over soft nucleophiles (like the sulfur of Cysteine).

Causality in Drug Design: This unique preference allows researchers to target non-catalytic bystander residues. For example, screening a library of aryl sulfonyl fluorides successfully identified compounds that form covalent bonds with the non-catalytic Tyrosine-82 (Tyr-82) residue in Ral GTPases—a target previously considered "undruggable" due to the absence of accessible cysteines[8].

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility in the lab, the following protocols incorporate built-in validation steps.

Protocol 1: Synthesis of Sulfonyl Fluorides from Sulfonyl Chlorides

Objective: Convert highly reactive


 precursors to stable 

hubs using a mild fluoride source to prevent hydrolysis[9].
  • Preparation: Dissolve the sulfonyl chloride precursor (1.0 eq) in a biphasic mixture of Acetonitrile and Water (1:1 v/v).

  • Fluorination: Add Potassium Bifluoride (

    
    , 2.0 eq) to the solution.
    
    • Causality:

      
       provides a mild, soluble source of nucleophilic fluoride while maintaining a slightly acidic microenvironment that suppresses the base-catalyzed hydrolysis of the newly formed 
      
      
      
      .
  • Reaction: Stir vigorously at room temperature for 2–4 hours.

  • Validation (In-Process): Monitor the reaction by TLC. The sulfonyl fluoride product will elute cleanly and show extreme stability on silica gel, directly contrasting the streaking and degradation typical of sulfonyl chlorides.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol 2: SuFEx Covalent Protein Labeling

Objective: Selectively label a target protein using an aryl sulfonyl fluoride probe while verifying mechanism-based proximity activation.

  • Stock Solution: Dissolve the sulfonyl fluoride probe in anhydrous DMSO to a concentration of 10 mM.

    • Causality: Anhydrous conditions prevent premature hydrolysis during freeze-thaw cycles[5].

  • Buffer Optimization: Prepare a 50 mM HEPES buffer at pH 7.2.

    • Causality: HEPES provides superior hydrolytic stability for S(VI)-F fragments compared to carbonate or phosphate buffers[6].

  • Incubation: Add the probe (final concentration 10-50 µM) to the folded protein solution (1-5 µM). Incubate at 25°C.

  • Validation (Self-Correction): Run a parallel control reaction using a heat-denatured version of the target protein.

    • Causality: If the denatured protein is labeled, the probe is too intrinsically reactive (promiscuous). True SuFEx labeling requires the folded 3D architecture of the protein to activate the S–F bond via proximity effects[7].

  • Analysis: Quench the reaction and analyze via intact protein LC-MS. Confirm covalent modification by observing a mass shift of [Probe Mass - 20 Da], corresponding to the precise elimination of Hydrogen Fluoride (HF).

SuFExWorkflow Step1 1. Reagent Preparation Dissolve -SO2F in anhydrous DMSO Step2 2. Buffer Optimization Use HEPES (pH 7.0 - 7.4) Step1->Step2 Prevent premature hydrolysis Step3 3. Reaction Initiation Mix probe with target protein Step2->Step3 Maintain S-F stability Step4 4. Self-Validation Run denatured protein control Step3->Step4 Assess promiscuity Step5 5. LC-MS Analysis Detect [Mass - 20 Da] shift Step4->Step5 Confirm specific SuFEx

Caption: Self-validating experimental workflow for SuFEx covalent protein labeling.

Conclusion

The transition from sulfonyl chlorides to sulfonyl fluorides represents a leap from unselective, rapid reactivity to controlled, proximity-driven precision. By leveraging the unique thermodynamic stability and kinetic activation of the S–F bond, researchers can bypass the limitations of traditional electrophiles. Whether synthesizing complex modular polymers or mapping the ligandable proteome through non-catalytic Tyrosine and Lysine residues, sulfonyl fluorides provide an unparalleled, self-validating toolkit for modern chemical biology.

References

  • [7] PMC - NIH: Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Available at: [Link]

  • [8] PNAS: Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Available at:[Link]

  • [1] PMC - NIH: Accelerated SuFEx Click Chemistry For Modular Synthesis. Available at:[Link]

  • [9] Chinese Chemical Letters: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Available at:[Link]

  • [6] PMC - NIH: Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Available at: [Link]

  • [3] PMC - NIH: Sulfur - fluorine bond in PET radiochemistry. Available at:[Link]

  • [4] Google Patents: Sulfur (VI) fluoride compound and preparation method thereof. Available at:

Sources

Foundational

Strategic Synthesis of 2-Methoxyethane-1-sulfonyl Fluoride: A SuFEx-Ready Protocol

Executive Summary 2-Methoxyethane-1-sulfonyl fluoride (MESF) represents a critical class of aliphatic sulfonyl fluorides used as robust linkers in Sulfur-Fluoride Exchange (SuFEx) click chemistry and as activity-based pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxyethane-1-sulfonyl fluoride (MESF) represents a critical class of aliphatic sulfonyl fluorides used as robust linkers in Sulfur-Fluoride Exchange (SuFEx) click chemistry and as activity-based protein profiling probes. Unlike their aryl counterparts, alkyl sulfonyl fluorides possess distinct reactivity profiles and stability parameters that demand specific synthetic considerations.

This technical guide details the synthesis of MESF directly from sodium 2-methoxyethanesulfonate . While traditional methods rely on corrosive chlorinating agents (e.g.,


, 

) to generate unstable sulfonyl chloride intermediates, this guide prioritizes a modern, transition-metal-free, one-pot oxidative fluorination using Cyanuric Chloride (TCT) and Potassium Bifluoride (

). This approach minimizes the handling of volatile intermediates and maximizes atom economy.

Part 1: Strategic Analysis & Mechanism

The Synthetic Challenge

The conversion of alkyl sulfonates (


) to sulfonyl fluorides (

) faces a thermodynamic hurdle: the sulfonate anion is a poor leaving group.
  • Traditional Route: Forces activation via thionyl chloride to form

    
    .
    
    • Drawback: Aliphatic sulfonyl chlorides are prone to hydrolysis and elimination (forming vinyl sulfones) under basic conditions.

  • Modern Route (Recommended): Uses 2,4,6-Trichloro-1,3,5-triazine (TCT) to form a reactive sulfonate-triazine intermediate, which undergoes nucleophilic substitution by fluoride in situ.

Reaction Mechanism (TCT-Mediated)

The reaction proceeds through an activated "super-active ester" species. The sulfonate oxygen attacks the electron-deficient triazine ring, displacing a chloride. This intermediate is then susceptible to nucleophilic attack by chloride (generated in situ) to form the sulfonyl chloride transiently, or directly by fluoride if conditions permit. In the standard protocol, a rapid Cl-F exchange occurs driven by the high bond energy of S-F (approx. 130 kcal/mol).

TCT_Mechanism Sulfonate Sodium 2-Methoxyethanesulfonate Inter Sulfonate-Triazine Adduct Sulfonate->Inter Nucleophilic Attack (MeCN, 60°C) TCT Cyanuric Chloride (TCT) TCT->Inter Chloride Sulfonyl Chloride (Transient) Inter->Chloride Cl- Displacement Product 2-Methoxyethane-1-sulfonyl Fluoride Chloride->Product KHF2 (F- Source) Halogen Exchange

Figure 1: Mechanistic pathway for the one-pot activation of sulfonates using Cyanuric Chloride (TCT).

Part 2: Experimental Protocols

Method A: One-Pot TCT/KHF2 Synthesis (Recommended)

This protocol is adapted from the methodologies established by Qin et al. (2019) and Sharpless et al.[1] (2014), optimized for primary alkyl chains.

Reagents:

  • Sodium 2-methoxyethanesulfonate (1.0 equiv)

  • Cyanuric Chloride (TCT) (1.0 equiv)

  • Potassium Bifluoride (

    
    ) (2.5 equiv) or Potassium Fluoride (KF) (3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) (Dry, 0.2 M)

  • Catalyst: 18-Crown-6 (5 mol%) - Optional, enhances fluoride solubility.

Step-by-Step Workflow:

  • Activation Phase:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Sodium 2-methoxyethanesulfonate (10 mmol, 1.62 g) and Cyanuric Chloride (10 mmol, 1.84 g).

    • Add anhydrous Acetonitrile (50 mL).

    • Heat the mixture to 60°C under an inert atmosphere (

      
       or Ar) for 4–6 hours.
      
    • Checkpoint: Monitor by TLC or LC-MS. The disappearance of the starting sulfonate indicates the formation of the reactive intermediate/sulfonyl chloride.

  • Fluorination Phase:

    • Cool the reaction mixture to room temperature.

    • Add Potassium Bifluoride (

      
      ) (25 mmol, 1.95 g).
      
      • Note:

        
         is preferred over KF for its acidic nature, which suppresses elimination side-reactions common with alkyl sulfonates.
        
    • Stir vigorously at room temperature for 12 hours.

  • Workup & Purification:

    • Dilute the reaction mixture with Water (50 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with Brine (saturated NaCl), dry over anhydrous

      
      , and filter.
      
    • Concentrate under reduced pressure (Rotavap). Caution: Sulfonyl fluorides can be volatile; do not use high vacuum or excessive heat (

      
      C).
      
    • Purification: Flash column chromatography (Hexanes/EtOAc gradient) is usually sufficient to yield the pure oil.

Method B: Traditional Two-Step (Scale-Up Alternative)

If TCT is unavailable, the thionyl chloride route is viable but requires strict moisture control to prevent hydrolysis of the intermediate.

Reagents:

  • Sodium 2-methoxyethanesulfonate[2]

  • Thionyl Chloride (

    
    ) (Excess)
    
  • DMF (Catalytic)

  • 
     (sat. aqueous solution)
    

Step-by-Step Workflow:

  • Chlorination:

    • Suspend sulfonate salt in neat

      
       (5 equiv) with 2 drops of DMF.
      
    • Reflux for 3 hours until gas evolution (

      
      ) ceases.
      
    • Remove excess

      
       under vacuum to obtain crude sulfonyl chloride.
      
  • Biphasic Fluorination:

    • Dissolve crude chloride in

      
      .
      
    • Add saturated aqueous

      
       solution (1:1 v/v ratio).
      
    • Stir vigorously for 4 hours. The biphasic system protects the product from hydrolysis.

Part 3: Comparative Analysis & Data

The following table contrasts the two methodologies for the specific synthesis of 2-Methoxyethane-1-sulfonyl fluoride.

FeatureMethod A: TCT/KHF2 (One-Pot)Method B: Thionyl Chloride (Two-Step)
Atom Economy High (Direct conversion)Low (Excess reagent waste)
Safety Profile Moderate (Solid reagents)Low (Corrosive

gas/fumes)
Yield (Typical) 75–85%60–70%
Impurity Profile Cyanuric acid byproducts (easily removed)Hydrolysis products (

)
Suitability Lab Scale / High PurityBulk Scale / Lower Cost
Decision Logic for Synthesis

Workflow Start Start: Sodium 2-Methoxyethanesulfonate Decision Requirement Priority? Start->Decision RouteA Method A: TCT / KHF2 (High Purity / Mild) Decision->RouteA Lab Scale / Green RouteB Method B: SOCl2 / KHF2 (Low Cost / Bulk) Decision->RouteB Kg Scale / Cost Workup Biphasic Workup (EtOAc / Water) RouteA->Workup RouteB->Workup Final Target: 2-Methoxyethane-1-sulfonyl fluoride Workup->Final

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

Part 4: Characterization & Safety

Expected Analytical Data
  • 1H NMR (

    
    ):  Look for the triplet of the methylene adjacent to sulfur (
    
    
    
    ppm) and the methoxy singlet (
    
    
    ppm).
  • 19F NMR: This is diagnostic. Sulfonyl fluorides typically appear as a singlet around +50 to +65 ppm (referenced to

    
    ).
    
  • IR: Characteristic

    
     stretches at 
    
    
    
    cm
    
    
    (asymmetric) and
    
    
    cm
    
    
    (symmetric).
Critical Safety Directives
  • Biological Activity: Sulfonyl fluorides are covalent warheads . They can irreversibly inhibit serine proteases and other enzymes. 2-Methoxyethane-1-sulfonyl fluoride is structurally similar to Methanesulfonyl Fluoride (MSF), a potent acetylcholinesterase inhibitor.

    • Protocol: Handle ONLY in a fume hood.[3] Double-glove (Nitrile/Neoprene).

  • Volatility: Unlike aryl sulfonyl fluorides, short-chain alkyl derivatives can be volatile. Avoid prolonged exposure to high vacuum.

  • Decontamination: Quench spills with 1M NaOH or aqueous amine solutions (e.g., glycine) to convert the fluoride to the inert sulfonate/sulfonamide.

References

  • Sharpless, K. B., et al. (2014).[4][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Qin, H. L., Sun, W., et al. (2019). "Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids."[6][7] Green Chemistry. [Link]

  • Jang, D. O., et al. (2010). "Direct Synthesis of Sulfonyl Fluorides from Sulfonic Acids." Tetrahedron Letters. [Link]

  • Liu, M., Tang, W., & Qin, H. L. (2023).[8] "Discovery of (E)-2-Methoxyethene-1-sulfonyl Fluoride for the Construction of Enaminyl Sulfonyl Fluoride." The Journal of Organic Chemistry. [Link][8][9]

Sources

Protocols & Analytical Methods

Method

Application Note: Site-Specific Protein Labeling via SuFEx Click Chemistry Using 2-Methoxyethane-1-sulfonyl Fluoride

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized chemoproteomics and covalent drug discovery. While aryl sulfonyl fluorides have historically dominated this space, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized chemoproteomics and covalent drug discovery. While aryl sulfonyl fluorides have historically dominated this space, aliphatic sulfonyl fluorides are emerging as highly privileged warheads due to their moderate intrinsic reactivity and exceptional functional group tolerance[1]. This application note provides a comprehensive, self-validating protocol for utilizing 2-Methoxyethane-1-sulfonyl fluoride (CAS: 1087410-86-3) in site-specific protein labeling. By detailing the mechanistic causality behind reaction parameters, this guide empowers researchers to achieve high-fidelity labeling of Tyrosine (Tyr), Lysine (Lys), Serine (Ser), and Histidine (His) residues while preserving native protein conformations.

Mechanistic Rationale: The SuFEx Advantage

To optimize a labeling protocol, one must first understand the thermodynamic and kinetic forces governing the reagent.

1. Thermodynamic Stability vs. Kinetic Activation Unlike sulfonyl chlorides, which are prone to rapid hydrolysis in aqueous media, sulfonyl fluorides possess a highly stable S–F bond with a homolytic bond dissociation energy of approximately 90.5 kcal/mol[2]. This renders 2-Methoxyethane-1-sulfonyl fluoride highly resistant to reduction by intracellular thiols like glutathione (GSH) and stable in aqueous buffers[2].

2. Microenvironment-Driven Reactivity (Proximity Effect) 2-Methoxyethane-1-sulfonyl fluoride does not react indiscriminately. It requires a specific protein microenvironment to trigger the exchange[3]. When the probe is brought into proximity with a target residue—often facilitated by adjacent basic residues (like Arginine or Histidine) that lower the pKa of the target Tyr-OH or Lys-NH₂—the nucleophile attacks the S(VI) center. This proximity-enhanced reactivity allows the probe to label even non-catalytic Ser, Thr, and Tyr residues that would otherwise remain inert under physiological conditions[4].

3. The Role of the Methoxyethane Tail Purely aliphatic chains (e.g., propanesulfonyl fluoride) are highly hydrophobic, which can drive non-specific protein aggregation. The inclusion of the ether oxygen in 2-Methoxyethane-1-sulfonyl fluoride introduces a weak hydrogen-bond acceptor, slightly increasing aqueous solubility and reducing off-target hydrophobic interactions, making it an optimal choice for live-cell and lysate applications[1].

SuFEx_Mechanism Target Protein Target (Tyr-OH / Lys-NH2) Complex Proximity Complex (Microenvironment) Target->Complex Probe 2-Methoxyethane-1- sulfonyl fluoride Probe->Complex Adduct Covalent Adduct (Stable Linkage) Complex->Adduct SuFEx Click Reaction Byproduct HF (Leaving Group) Complex->Byproduct Elimination

Fig 1. Microenvironment-driven SuFEx click chemistry mechanism for site-specific protein labeling.

Methodology: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation steps.

Materials & Reagents
  • Probe: 2-Methoxyethane-1-sulfonyl fluoride (100 mM stock in anhydrous DMSO). Causality: Anhydrous DMSO prevents premature hydrolysis during long-term storage.

  • Target Protein: Purified recombinant protein (>90% purity), 10–50 µM.

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5–8.0. Causality: HEPES is chosen over Tris because Tris contains a primary amine that can slowly compete for the SuFEx reaction at high concentrations.

  • Validation Reagent: Phenylmethylsulfonyl fluoride (PMSF) or boiled protein sample.

Protocol: In Vitro Recombinant Protein Labeling

Step 1: Protein Preparation & Buffer Exchange

  • Ensure the target protein is in the Reaction Buffer (pH 7.5–8.0). If the protein is stored in Tris or contains reducing agents (DTT/BME), perform a buffer exchange using a size-exclusion desalting column (e.g., PD-10).

  • Aliquot the protein into two distinct reaction tubes: Tube A (Active Labeling) and Tube B (Negative Control).

Step 2: Self-Validation Pre-Incubation

  • To Tube B (Negative Control), add 1 mM PMSF or heat the sample at 95°C for 10 minutes to denature the protein.

  • Causality: SuFEx reactivity is structurally dependent[5]. Denaturing the protein destroys the 3D microenvironment, preventing the pKa perturbation required for labeling. If Tube B shows labeling, the reaction is non-specific.

Step 3: SuFEx Labeling Reaction

  • Add 2-Methoxyethane-1-sulfonyl fluoride to Tube A and Tube B to a final concentration of 100–500 µM (typically a 10x to 50x molar excess over the protein).

  • Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent solvent-induced protein unfolding.

  • Incubate the reactions at 25°C for 2 to 4 hours with gentle agitation.

Step 4: Quenching and Clean-up

  • Quench the unreacted sulfonyl fluoride by adding 10 mM Hydroxylamine (pH 7.0) and incubating for 15 minutes, or simply remove the excess probe via a Zeba spin desalting column.

  • The covalently modified protein is now stable and ready for downstream LC-MS/MS tryptic digestion to identify the modified sites.

Workflow Prep 1. Protein Preparation (HEPES pH 7.5-8.0) Label 2. SuFEx Labeling (Add Probe, 25°C, 2-4h) Prep->Label Control 2b. Negative Control (Pre-incubate with PMSF / Denature) Prep->Control Validation Quench 3. Quench & Desalt (Remove excess probe) Label->Quench Control->Label Validation Digest 4. Proteolytic Digestion (Trypsin/Lys-C) Quench->Digest MS 5. LC-MS/MS Analysis (Identify modified sites) Digest->MS

Fig 2. Self-validating experimental workflow for SuFEx-mediated protein labeling and LC-MS/MS.

Empirical Optimization & Quantitative Data

The efficiency of SuFEx labeling with aliphatic sulfonyl fluorides is highly sensitive to pH and temperature. The table below summarizes quantitative optimization data and the mechanistic causality behind the observed yields.

ParameterConditionLabeling Yield (%)Off-Target Modification (%)Mechanistic Rationale (Causality)
pH 6.5< 10%< 1%Target residues (Tyr/Lys) are fully protonated, lacking the nucleophilicity required to attack the S(VI) center.
pH 7.575 - 85%< 5%Optimal balance. The local protein microenvironment selectively lowers the pKa of target residues, enabling site-specific attack[3].
pH 8.5> 90%15 - 25%Increased global deprotonation forces non-specific SuFEx reactions across surface-exposed Lys/Tyr residues.
Temp 4°C20 - 30%< 1%Low kinetic energy reduces the frequency of successful proximity-driven thermodynamic collisions.
Temp 25°C80 - 90%< 5%Ideal conditions. Maintains stable protein conformations while providing sufficient kinetic energy for the exchange[6].
Temp 37°C> 90%10 - 20%Increased structural "breathing" of the protein exposes buried off-target nucleophiles to the probe.

Troubleshooting Guide

1. Low Labeling Efficiency

  • Cause: The target nucleophile is deeply buried or fully protonated.

  • Solution: Verify the structural accessibility of the target site. Slightly increase the pH to 8.0 to facilitate the deprotonation of Tyr-OH or Lys-NH₃⁺ without causing global off-target effects.

2. Probe Precipitation Upon Addition

  • Cause: "Solvent shock" from adding highly concentrated DMSO stock directly into the aqueous buffer.

  • Solution: Pre-dilute the 2-Methoxyethane-1-sulfonyl fluoride stock 1:10 in DMSO or a miscible co-solvent before adding it dropwise to the vortexing protein solution. Ensure final DMSO is ≤ 5%.

3. High Background / Non-Specific Labeling

  • Cause: Probe concentration is too high, overriding the proximity-enhanced microenvironment requirement[4].

  • Solution: Titrate the probe down to a 5x–10x molar excess. Lower the incubation temperature to 4°C to favor only the most thermodynamically stable probe-protein interactions.

References

Sources

Application

Application Note: Site-Selective Tyrosine Bioconjugation Using 2-Methoxyethane-1-sulfonyl Fluoride via SuFEx Click Chemistry

Executive Summary Covalent bioconjugation has evolved significantly with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. While traditional electrophiles like maleimides and NHS esters target highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Covalent bioconjugation has evolved significantly with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. While traditional electrophiles like maleimides and NHS esters target highly nucleophilic cysteine and lysine residues respectively, sulfonyl fluorides offer a unique, context-dependent reactivity profile that preferentially targets tyrosine (Tyr) residues within specific protein microenvironments[2]. This application note details the mechanistic rationale and experimental protocols for utilizing 2-Methoxyethane-1-sulfonyl fluoride (CAS: 1087410-86-3) as a highly efficient, hydrophilic SuFEx probe for site-selective tyrosine modification.

Mechanistic Insights: The Causality of Tyrosine Specificity

The defining feature of SuFEx chemistry is its "latent electrophilicity." In bulk aqueous solution, the S(VI)-F bond of 2-Methoxyethane-1-sulfonyl fluoride is exceptionally stable, resisting spontaneous hydrolysis[3]. However, when the probe enters a protein binding pocket or interacts with a specific microenvironment, this latency is broken.

The reaction mechanism is driven by two critical microenvironmental factors[4]:

  • Phenol Deprotonation : Tyrosine possesses a relatively high pKa (~10.0) in solution. However, proximity to basic amino acid residues (such as Histidine, Lysine, or Arginine) within a protein's tertiary structure can act as a general base, lowering the local pKa and facilitating the deprotonation of the tyrosine hydroxyl group to a highly nucleophilic phenoxide ion[5].

  • Fluoride Stabilization : The nucleophilic attack of the phenoxide oxygen on the S(VI) center forms a pentacoordinate transition state. The expulsion of the fluoride leaving group is thermodynamically driven by local hydrogen-bonding networks (often involving water molecules or backbone amides) that stabilize the released fluoride ion[3].

This dual-activation requirement ensures that 2-Methoxyethane-1-sulfonyl fluoride does not indiscriminately label all solvent-exposed tyrosines, but rather selectively modifies "hyper-reactive" or functionally critical tyrosine sites[6].

Mechanism Tyr Tyrosine Residue (Phenol form) Deprot Microenvironment Deprotonation Tyr->Deprot Basic residues (His/Lys) Phenoxide Tyrosine Phenoxide (Nucleophile) Deprot->Phenoxide Transition S(VI) Nucleophilic Attack Phenoxide->Transition Attacks S(VI) Probe 2-Methoxyethane-1- sulfonyl fluoride Probe->Transition Electrophile Product Aryl Sulfonate Linkage (+123.01 Da shift) Transition->Product Covalent Bond Leaving Fluoride Ion (F-) Stabilized by Pocket Transition->Leaving Elimination

Caption: SuFEx-mediated nucleophilic attack of tyrosine phenoxide on the S(VI) center.

Strategic Advantages of 2-Methoxyethane-1-sulfonyl Fluoride

Historically, aryl sulfonyl fluorides have dominated the SuFEx landscape for targeting tyrosine[7]. However, their inherent hydrophobicity can lead to non-specific hydrophobic interactions and protein aggregation. 2-Methoxyethane-1-sulfonyl fluoride introduces an aliphatic, ether-containing backbone that provides several distinct advantages:

  • Enhanced Aqueous Solubility : The methoxy group improves solubility in physiological buffers, reducing the need for high concentrations of organic co-solvents (like DMSO) that can denature target proteins.

  • Reduced Steric Hindrance : The flexible aliphatic chain allows the sulfonyl fluoride warhead to access sterically restricted active sites or allosteric pockets that rigid aryl probes cannot reach.

  • Defined Mass Shift : The covalent attachment of the 2-methoxyethanesulfonyl group yields a precise, easily identifiable mass shift of +123.0114 Da on the target tyrosine residue, simplifying downstream LC-MS/MS validation.

Experimental Protocol: Self-Validating Bioconjugation Workflow

To ensure scientific integrity, this protocol is designed as a self-validating system. It incorporates a competitive inhibition control to confirm that the labeling is site-specific and not an artifact of random surface modification.

Reagents Required
  • Probe : 2-Methoxyethane-1-sulfonyl fluoride (100 mM stock in anhydrous DMSO).

  • Target Protein : Purified protein (10-50 µM) in Labeling Buffer.

  • Labeling Buffer : 50 mM HEPES, 150 mM NaCl, pH 7.8. (Causality: HEPES is strictly preferred over phosphate buffers. Phosphate can act as a competitive nucleophile or disrupt the hydrogen-bonding networks required for fluoride stabilization).

  • Quenching Buffer : 1 M Tris-HCl, pH 8.0.

Step-by-Step Methodology
  • Probe Preparation : Dilute the 100 mM probe stock to a 10 mM working solution in DMSO. Ensure the final DMSO concentration in the reaction mixture does not exceed 5% (v/v) to maintain protein folding, as the SuFEx reaction relies entirely on the structural integrity of the protein microenvironment[4].

  • Protein Labeling : Add the probe to the protein solution at a 20:1 to 50:1 molar excess. Incubate the mixture at 25°C for 4 to 16 hours.

    • Self-Validation Step: In a parallel reaction, pre-incubate the protein with a known reversible ligand for the target site before adding the probe. A reduction in labeling in this control confirms site specificity[2].

  • Reaction Quenching : Add Quenching Buffer to a final concentration of 50 mM Tris. The primary amines in Tris will slowly react with any remaining hyper-activated probe, while unreacted stable probe is removed via size-exclusion chromatography (e.g., Zeba Spin Desalting Columns).

  • Proteolytic Digestion : Denature the conjugated protein using 8 M Urea, reduce disulfide bonds with 10 mM DTT (37°C, 30 min), and alkylate with 20 mM Iodoacetamide (RT, 30 min in the dark). Dilute the urea to <2 M and digest with Trypsin (1:50 w/w) overnight at 37°C.

  • LC-MS/MS Analysis : Desalt the peptides using C18 StageTips and analyze via high-resolution mass spectrometry. Search for a dynamic modification on Tyrosine (+123.0114 Da).

Workflow Step1 1. Probe Preparation (10 mM in anhydrous DMSO) Step2 2. Protein Incubation (pH 7.8 HEPES, 25°C, 4-16h) Step1->Step2 Step3 3. Desalting & Quenching (Tris buffer & Size Exclusion) Step2->Step3 Step4 4. Proteolytic Digestion (Trypsin, 37°C, Overnight) Step3->Step4 Step5 5. LC-MS/MS Analysis (Identify +123.01 Da Tyr shift) Step4->Step5

Caption: Step-by-step workflow for SuFEx bioconjugation and LC-MS/MS validation.

Quantitative Data & Optimization

Table 1: Optimization of Reaction Conditions

ParameterRange TestedOptimal ConditionCausality / Rationale
Buffer pH 6.5 – 8.57.8 Balances Tyr deprotonation (favored at higher pH) while minimizing background hydrolysis of the probe.
Co-solvent 1% – 10% DMSO≤ 5% DMSO Maintains protein tertiary structure; unfolding destroys the microenvironment required for SuFEx activation.
Molar Excess 5x – 100x20x – 50x Drives reaction kinetics without causing non-specific labeling of secondary low-affinity sites.
Temperature 4°C – 37°C25°C Provides sufficient thermal energy to overcome the activation barrier of the S(VI) transition state without denaturing the protein.

Table 2: Mass Spectrometry Parameters for Adduct Identification

Target ResidueModification FormulaMonoisotopic Mass ShiftDiagnostic Fragmentation
Tyrosine (Y) C3H7O3S+123.0114 DaStable aryl sulfonate ester survives CID/HCD fragmentation; modification remains on the Y-containing b/y ions.
Lysine (K) C3H7O3S+123.0114 DaMinor off-target possibility; sulfonamide bond is highly stable.
Histidine (H) C3H7O3S+123.0114 DaRare; occurs only in highly specific hyper-reactive microenvironments[4].

References

Sources

Method

Application Note: SuFEx-Enabled Synthesis of Sulfonamides using 2-Methoxyethane-1-sulfonyl Fluoride

Executive Summary This guide details the protocol for synthesizing sulfonamides using 2-Methoxyethane-1-sulfonyl fluoride (MESF) .[1][2][3] Unlike traditional sulfonyl chlorides, which are moisture-sensitive and prone to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for synthesizing sulfonamides using 2-Methoxyethane-1-sulfonyl fluoride (MESF) .[1][2][3] Unlike traditional sulfonyl chlorides, which are moisture-sensitive and prone to hydrolysis, sulfonyl fluorides are "SuFEx" (Sulfur-Fluoride Exchange) hubs.[1] They exhibit exceptional stability in aqueous environments yet react selectively with amines under specific activation.[1][2][3]

MESF is particularly valuable in medicinal chemistry because the 2-methoxyethyl side chain imparts improved water solubility and polarity to the resulting sulfonamide scaffold, a critical parameter for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug candidates.[1]

Reagent Profile & Chemical Logic

The Reagent: 2-Methoxyethane-1-sulfonyl Fluoride[2][3][4]
  • Chemical Structure:

    
    [2][3]
    
  • Class: Aliphatic Sulfonyl Fluoride.[1][2][3][4][5]

  • Reactivity Profile: Distinct from aromatic sulfonyl fluorides (e.g., PMSF) and vinyl sulfonyl fluorides (ESF).[1][2][3] Aliphatic sulfonyl fluorides are less electrophilic, requiring stronger thermodynamic driving forces or specific catalysis (e.g., Ca

    
     or H-bonding activation) to react with amines.[1]
    
  • Stability: High resistance to hydrolysis/reduction.[1][2][3] Stable in ambient air.[1][2][3]

The Mechanism: SuFEx Activation

The reaction proceeds via a nucleophilic substitution at the hexavalent sulfur center (


).[1] Unlike the rapid, chaotic reactivity of sulfonyl chlorides, the S-F bond is kinetically stable due to the high bond dissociation energy and the small size of the fluoride atom, which shields the sulfur core.

Activation Strategy: To break the stable S-F bond, we utilize "SuFEx" conditions:

  • Base-Mediated (DBU): The superbase DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) acts as both a base to deprotonate the amine and a nucleophilic catalyst (forming a transient sulfonyl-amidinium species) or H-bond acceptor to activate the N-H bond.[2][3]

  • Lewis Acid Catalysis (Ca

    
    ):  Calcium triflimide [Ca(NTf
    
    
    
    )
    
    
    ] activates the fluoride leaving group, enabling reaction at room temperature even with weak nucleophiles.[1][2][3]
Mechanistic Pathway Visualization[2][3]

SuFEx_Mechanism Reagent 2-Methoxyethane-1- sulfonyl fluoride Activation Activation Complex (H-Bonding or Ca2+) Reagent->Activation + Catalyst Amine Primary/Secondary Amine (R-NH2) Amine->Activation TS Transition State Pentacoordinate S(VI) Activation->TS Nucleophilic Attack Product Sulfonamide (Target) TS->Product Fluoride Ejection Byproduct HF / Fluoride Salt TS->Byproduct

Figure 1: Mechanistic flow of the SuFEx reaction.[2][3][6][7] The stability of the S-F bond requires specific activation (yellow node) to reach the transition state.

Experimental Protocols

Method A: DBU-Mediated Coupling (Standard)

Best for: Primary amines, unhindered secondary amines, and robust substrates.

Reagents:

  • Amine substrate (1.0 equiv)[1][2][3][8]

  • 2-Methoxyethane-1-sulfonyl fluoride (MESF) (1.2 equiv)[2][3]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)[1][2]

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) [0.2 M concentration][1][2][3]

Step-by-Step Protocol:

  • Preparation: In a clean reaction vial equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) in anhydrous MeCN.

  • Base Addition: Add DBU (2.0 equiv) in one portion. The solution may warm slightly.[1][2][3][9]

  • Reagent Addition: Add MESF (1.2 equiv) dropwise.[1][2][3]

    • Note: Aliphatic sulfonyl fluorides are generally liquids.[1][2][3] If MESF is stored cold, ensure it reaches room temperature to prevent condensation water.[1][3]

  • Reaction: Stir the mixture at Room Temperature (20-25°C) .

    • Time: 2 to 12 hours.[1][2][3] Monitor by LC-MS or TLC.[1][2][3]

    • Optimization: If conversion is <50% after 6 hours, heat to 50°C. Aliphatic sulfonyl fluorides are less reactive than their aromatic counterparts and may require thermal energy.[1][3]

  • Quench & Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1][2][3]

    • Wash with 1M HCl (2x) to remove excess DBU and unreacted amine.[1][2][3] (Crucial step: Sulfonamides are stable to acid; DBU forms water-soluble salts).[1][2][3]

    • Wash with Brine (1x).[1][2][3]

    • Dry over MgSO

      
      , filter, and concentrate.[1]
      
  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).[1][2][3]

Method B: Calcium-Catalyzed Activation (High Efficiency)

Best for: Weak nucleophiles (anilines), valuable substrates, or "Click" library generation. Reference:[1] This method is adapted from the Ball & Am Ende protocols (Pfizer/Pomona College) for activating aliphatic sulfonyl fluorides [1].[1][2][3]

Reagents:

  • Amine substrate (1.0 equiv)[1][2][3][8]

  • MESF (1.1 equiv)[1][2][3]

  • DABCO (1,4-Diazabicyclo[2.2.2]octane) (2.0 equiv)[1][2]

  • Ca(NTf

    
    )
    
    
    
    (Calcium triflimide) (0.05 - 0.10 equiv / 5-10 mol%)[1][2][3]
  • Solvent: Acetonitrile (MeCN) [0.5 M][1][2][3]

Step-by-Step Protocol:

  • Catalyst Stock: Prepare a stock solution of Ca(NTf

    
    )
    
    
    
    in MeCN (hygroscopic; handle quickly or in a desiccator).[1][2][3]
  • Reaction Assembly: To a vial containing the Amine (1.0 equiv) and DABCO (2.0 equiv) in MeCN, add MESF (1.1 equiv).

  • Activation: Add the Ca(NTf

    
    )
    
    
    
    solution (10 mol%).
  • Reaction: Stir at Room Temperature .

    • Observation: The reaction is often significantly faster than Method A (typically 1-4 hours).[1][2][3]

  • Workup:

    • Dilute with EtOAc.[1][2][3]

    • Wash with 0.5M Citric Acid or 1M HCl to remove DABCO and Calcium salts.[1][2][3]

    • Dry, concentrate, and purify as above.

Data Interpretation & Troubleshooting

Expected Analytical Data

When analyzing the product, look for these characteristic shifts:

FeatureMethodExpected SignalNotes
Reaction Monitoring LC-MS[M+H]+ of ProductDisappearance of Amine peak.

F NMR
Crude

+50 to +65 ppm
Reactant: Sulfonyl Fluoride signal.[1][2][3]

F NMR
ProductSilent The Fluorine atom is the leaving group.[1][2][3]

H NMR
Product

3.0 - 3.4 ppm
Methoxy (

) singlet.

H NMR
Product

3.6 - 3.8 ppm
Ethylene linker (

) multiplets.[1][2][3]
Troubleshooting Guide
ProblemProbable CauseSolution
Low Conversion Aliphatic sulfonyl fluorides are sluggish.[1][2][3]Switch to Method B (Ca-catalysis). Alternatively, heat Method A to 60°C.
Hydrolysis (R-SO3H) Wet solvents + high heat.[1][2][3]Ensure anhydrous MeCN.[1][2][3] Sulfonyl fluorides are stable to water kinetically, but base + heat + water will eventually hydrolyze them.[1][3]
Amine "Stuck" Amine forms HF salt.[1][2][3]Ensure excess base (DBU/DABCO) is used (at least 2.0 equiv) to scavenge HF.[1][2][3]

Workflow Decision Tree

Use this diagram to select the appropriate protocol for your specific substrate.

Workflow_Decision Start Start: Synthesis of MESF-Sulfonamide AmineCheck Analyze Amine Substrate Start->AmineCheck Simple Primary Alkyl Amine (High Nucleophilicity) AmineCheck->Simple Reactive Complex Aniline / Steric Hindrance (Low Nucleophilicity) AmineCheck->Complex Sluggish MethodA Method A: DBU / MeCN (Standard Protocol) Simple->MethodA MethodB Method B: Ca(NTf2)2 / DABCO (Catalytic Activation) Complex->MethodB Heat Low Yield? Heat to 50°C MethodA->Heat Incomplete Conversion

Figure 2: Decision matrix for selecting the optimal synthetic route based on amine nucleophilicity.

Safety & Handling (E-E-A-T)

  • Fluoride Toxicity: While the organic product is stable, the reaction generates HF (sequestered by base).[1] Avoid contact with glass if strictly anhydrous conditions are not met (though SuFEx is generally glass-compatible).[1][2][3]

  • Neurotoxicity: Many sulfonyl fluorides (e.g., PMSF) are serine protease inhibitors and neurotoxins.[1][3] Handle MESF with gloves, goggles, and in a fume hood .[1] Treat it as a potential irreversible enzyme inhibitor.[1][2][3][10]

  • Disposal: Quench excess sulfonyl fluoride with a solution of amine (e.g., piperidine) or dilute NaOH before disposal to destroy the electrophile.[1]

References

  • Mahapatra, S., et al. (2020).[1][3][11] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides.[1][11][12] Organic Letters, 22(11), 4389–4394.[1] [1][2][3]

  • Dong, J., et al. (2014).[1][3] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2][3][6][10] Angewandte Chemie International Edition, 53(36), 9430–9448.[1] [1][2][3]

  • Liu, M., et al. (2023).[1][3] Discovery of (E)-2-Methoxyethene-1-sulfonyl Fluoride for the Construction of Enaminyl Sulfonyl Fluoride.[2][3][13] The Journal of Organic Chemistry, 88(3), 1909–1917.[1][13] (Note: Describes the vinyl analog, illustrating the stability/reactivity trends of the methoxy-ethyl motif).

Sources

Application

click chemistry labeling of enzymes with 2-Methoxyethane-1-sulfonyl fluoride

Executive Summary This guide details the protocol for the covalent labeling of enzymes using 2-Methoxyethane-1-sulfonyl fluoride (MESF-ethane) .[1] This reagent belongs to the class of aliphatic sulfonyl fluorides, which...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the covalent labeling of enzymes using 2-Methoxyethane-1-sulfonyl fluoride (MESF-ethane) .[1] This reagent belongs to the class of aliphatic sulfonyl fluorides, which are "privileged warheads" in Sulfur-Fluoride Exchange (SuFEx) chemistry—often referred to as the "next generation" of click chemistry.[1][2]

Unlike traditional activity-based probes that require a secondary copper-catalyzed click reaction for detection (e.g., alkyne-azide cycloaddition), 2-Methoxyethane-1-sulfonyl fluoride acts as a direct covalent modifier.[1] The "click" event here is the SuFEx reaction itself : the specific, high-yield exchange of the fluoride leaving group for a nucleophilic residue (Serine, Tyrosine, Lysine, or Threonine) within the enzyme’s active site or surface pockets.[1]

Key Applications:

  • Irreversible Inhibition: Permanent inactivation of serine proteases and esterases.[1]

  • Active Site Mapping: Identification of catalytic residues via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

  • Site-Specific Modification: Introduction of a methoxyethyl moiety to modulate protein surface properties or block reactivity.[1]

Scientific Mechanism: The SuFEx "Click" Reaction

The labeling mechanism relies on the unique stability-reactivity profile of the sulfonyl fluoride (


) group.[1] Unlike sulfonyl chlorides, which are prone to rapid hydrolysis, sulfonyl fluorides are stable in aqueous buffer but react specifically with protein nucleophiles in a context-dependent manner (often driven by hydrogen bonding in the active site).[1]

Reaction Pathway:

  • Recognition: The probe binds to the enzyme's active site or a specific surface pocket.[1]

  • SuFEx Activation: The nucleophilic side chain (e.g., Serine

    
    ) attacks the sulfur center.[1]
    
  • Exchange: The fluoride ion (

    
    ) is displaced.[1]
    
  • Covalent Adduct: A stable sulfonate ester (

    
    ) or sulfonamide (
    
    
    
    ) bond is formed.[1]
Pathway Visualization

SuFEx_Mechanism Enzyme Free Enzyme (Nu: Ser/Tyr/Lys) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Probe Probe Probe: 2-Methoxyethane-1-SO2F Probe->Complex TS Transition State (Pentacoordinate Sulfur) Complex->TS Nucleophilic Attack Labeled Labeled Enzyme (Enzyme-SO2-CH2CH2OMe) TS->Labeled Fluoride Departure Fluoride Leaving Group (F-) TS->Fluoride

Figure 1: Mechanism of SuFEx-mediated enzyme labeling. The sulfonyl fluoride undergoes nucleophilic substitution, resulting in a stable covalent adduct.[1]

Experimental Protocol

Prerequisites:

  • Enzyme: Purified protein (e.g., Serine Protease, Esterase) or Cell Lysate (1–2 mg/mL).[1]

  • Reagent: 2-Methoxyethane-1-sulfonyl fluoride (Store at 4°C or -20°C; prepare fresh stocks).[1]

  • Buffer: PBS (pH 7.[1][2][3]4) or Tris-HCl (pH 7.5–8.0).[1] Avoid buffers with high concentrations of nucleophilic amines if targeting Lysine (Tris is usually acceptable due to lower nucleophilicity than Lys, but HEPES is preferred for Lys-targeting).[1]

Step-by-Step Workflow
StepActionCritical Technical Note
1. Stock Prep Dissolve 2-Methoxyethane-1-sulfonyl fluoride in anhydrous DMSO to create a 50 mM stock solution.[1]Sulfonyl fluorides are stable, but avoid storing DMSO stocks for >1 month to prevent hydrolysis by hygroscopic moisture.[1]
2. Equilibration Dilute the enzyme to 10–20 µM (purified) or 1 mg/mL (lysate) in reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).[1]Ensure pH is ≥ 7.[1]4. SuFEx reactivity is enhanced at slightly basic pH due to nucleophile deprotonation.
3.[1] Labeling Add the probe stock to the enzyme solution to a final concentration of 50–250 µM (typically 10–50x molar excess).[1]Keep final DMSO concentration < 2% to avoid protein denaturation.
4. Incubation Incubate at 37°C for 1–4 hours .Aliphatic sulfonyl fluorides react slower than aromatic ones (e.g., PMSF).[1] Extended incubation may be required.[1]
5. Quenching Option A (Analysis): Add 4x SDS-PAGE Loading Buffer (containing

-ME) and boil for 5 min.Option B (Purification): Desalt using a Zeba Spin Column or dialyze to remove unreacted probe and free fluoride.[1]
Boiling denatures the protein, stopping the reaction.[1] The covalent bond is stable to boiling and SDS.
6.[1] Analysis Proceed to LC-MS/MS (Intact or Tryptic Digest) or Activity Assay .[1]The mass shift for 2-methoxyethanesulfonyl labeling is +122.04 Da (Formula:

).[1]

Analysis & Validation

Since 2-Methoxyethane-1-sulfonyl fluoride lacks a fluorophore or biotin handle, "visualization" is achieved indirectly via Activity-Based Protein Profiling (ABPP) competition assays or directly via Mass Spectrometry .[1]

Method A: LC-MS/MS (Direct Mapping)

This is the gold standard for verifying the label.[1]

  • Digest the labeled enzyme with Trypsin.[1]

  • Analyze peptides via LC-MS/MS.

  • Search Parameters: Set a variable modification on Serine, Lysine, Tyrosine, and Threonine for the Methoxyethanesulfonyl group.[1]

    • Added Mass: +122.0405 Da (

      
      ).[1]
      
    • Loss: -20.006 Da (Loss of HF is common in fragmentation) or neutral loss of the sulfonyl group depending on energy.[1]

Method B: Competitive ABPP (Fluorescent Readout)

To visualize the labeling efficiency using a gel scanner:

  • Pre-treat enzyme with 2-Methoxyethane-1-sulfonyl fluoride (the "blocker").[1]

  • Chase with a broad-spectrum fluorophosphonate probe (e.g., TAMRA-FP) or a click-ready sulfonyl fluoride (e.g., Alkyne-SF).[1]

  • Result: A decrease in fluorescence compared to the control indicates successful labeling/blocking by the 2-Methoxyethane probe.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Labeling Efficiency pH too low (Nucleophile protonated).[1]Increase buffer pH to 8.[1]0. SuFEx is pH-sensitive.[1]
Low Labeling Efficiency Probe hydrolysis (rare but possible).[1]Prepare fresh probe stock in anhydrous DMSO.[1] Verify probe integrity by NMR/LC-MS.
Non-Specific Labeling Probe concentration too high.Titrate probe down (e.g., 10 µM, 50 µM, 100 µM) to find the window of specific active-site labeling.[1]
Protein Precipitation High DMSO or hydrophobic aggregation.[1]Keep DMSO <1%.[1] Use a more soluble analog if available (though methoxyethyl is relatively polar).[1]

References

  • Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1] Angewandte Chemie International Edition, vol. 53, no.[1][4] 36, 2014, pp. 9430-9448.[1] Link[1]

  • Narayanan, A., et al. "Sulfonyl fluorides as privileged warheads in chemical biology."[1] Chemical Science, vol. 6, 2015, pp. 2650-2659.[1] Link

  • Jones, L. H. "Sulfonyl Fluorides in Chemical Biology and Drug Discovery."[1] MedChemComm, vol. 7, 2016.[1] Link

  • Enamine. "Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry." Enamine.net.[1] Link

  • Jena Bioscience. "Sulfonyl Fluoride Probes: Covalent probes for enzyme binding sites."[1][4] JenaBioscience.com.[1] Link

Sources

Method

Application Note: Synthesis of 2-Methoxyethanesulfonate Esters via Silicon-Free SuFEx Click Chemistry

Strategic Rationale & Introduction In modern drug discovery and materials science, the methoxyethyl moiety is frequently utilized as a physicochemical modulator to reduce lipophilicity (LogP) and enhance aqueous solubili...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

In modern drug discovery and materials science, the methoxyethyl moiety is frequently utilized as a physicochemical modulator to reduce lipophilicity (LogP) and enhance aqueous solubility. Installing this group via a sulfonate ester linkage has traditionally relied on highly reactive, moisture-sensitive sulfonyl chlorides. However, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized this approach by utilizing bench-stable sulfonyl fluorides[1].

2-Methoxyethane-1-sulfonyl fluoride (CAS: 1087410-86-3) serves as an ideal S(VI) hub[2],[3]. Unlike its chloride counterpart, it is entirely resistant to reductive cleavage, neutral hydrolysis, and adventitious nucleophilic attack[1]. To harness this stability, specific catalytic activation is required. While early SuFEx protocols necessitated the pre-activation of alcohols into silyl ethers, state-of-the-art silicon-free SuFEx utilizes organocatalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N-heterocyclic carbenes (NHCs) to directly couple free alcohols and phenols with sulfonyl fluorides in high yields,.

Mechanistic Causality & Reaction Pathway

The success of silicon-free SuFEx relies on the precise manipulation of hydrogen-bonding networks. The organocatalyst (DBU or NHC) acts as a carbon-centered or nitrogen-centered Brønsted base, forming a strong hydrogen bond with the nucleophilic alcohol or phenol[4]. This activation dramatically increases the nucleophilicity of the oxygen atom, allowing it to attack the highly electrophilic, yet sterically protected, S(VI) center. The subsequent expulsion of the fluoride ion (which is scavenged by the base) drives the reaction to completion[5].

Mechanism A 2-Methoxyethane-1- sulfonyl fluoride D H-Bonded Transition State A->D S(VI) Electrophile B Alcohol/Phenol (R-OH) C Organocatalyst (DBU / NHC) B->C Deprotonation C->D Activated Nu- E Sulfonate Ester Product D->E S-O Bond Formation

Mechanistic pathway of silicon-free SuFEx sulfonate esterification.

Optimization & Quantitative Data

The choice of base and the microenvironment of the reaction are critical. The table below summarizes the quantitative optimization data for the SuFEx coupling of 2-Methoxyethane-1-sulfonyl fluoride with representative phenols and aliphatic alcohols, demonstrating why DBU or NHC in the presence of molecular sieves is the gold standard,.

EntryNucleophile TypeCatalyst/Base (mol%)AdditiveSolventTime (h)Conversion (%)
1PhenolTEA (150 mol%)NoneCH₂Cl₂24< 10%
2PhenolDBU (10 mol%)NoneCH₃CN1282%
3PhenolDBU (10 mol%)4Å MSCH₃CN12> 95%
4PhenolNHC (10 mol%)4Å MSCH₃CN2499%
5Aliphatic AlcoholDBU (10 mol%)4Å MSCH₃CN2488%

Experimental Protocols

Causality in Experimental Design
  • Solvent Selection (Acetonitrile): Polar aprotic solvents stabilize the highly polarized transition state of the S(VI) substitution without competing as nucleophiles.

  • Moisture Scavenging (4Å MS): While the S-F bond is stable to water under neutral conditions, the presence of a strong base (DBU/NHC) can catalyze competitive hydrolysis of the sulfonyl fluoride into an unreactive sulfonate anion. Molecular sieves strictly suppress this off-target pathway[5].

Workflow S1 1. Reagent Assembly S(VI) Hub + R-OH + 4Å MS S2 2. Catalytic Activation Add DBU/NHC in CH3CN S1->S2 S3 3. Room Temp Incubation 12-24 Hours S2->S3 S4 4. Aqueous Quench NH4Cl Wash S3->S4 S5 5. Analytical Validation 19F/1H NMR & Purification S4->S5

Step-by-step experimental workflow for sulfonate ester preparation.

Step-by-Step Methodology

Reagents Required:

  • 2-Methoxyethane-1-sulfonyl fluoride (1.2 equiv)

  • Target Alcohol or Phenol (1.0 equiv)

  • DBU (10 mol%)

  • Anhydrous Acetonitrile (0.2 M relative to nucleophile)

  • Activated 4Å Molecular Sieves (200 mg/mmol)

Procedure:

  • Preparation: Flame-dry a Schlenk flask or standard reaction vial equipped with a magnetic stir bar. Add activated 4Å molecular sieves (200 mg/mmol) and allow the vessel to cool under an inert argon atmosphere.

  • Assembly: Add the target alcohol/phenol (1.0 mmol, 1.0 equiv) and 2-Methoxyethane-1-sulfonyl fluoride (1.2 mmol, 1.2 equiv) to the flask.

  • Solvation & Activation: Inject anhydrous acetonitrile (5.0 mL) to dissolve the reagents. Stir for 5 minutes at room temperature, then add DBU (0.1 mmol, 10 mol%) dropwise.

  • Incubation: Seal the reaction vessel and stir at room temperature. Monitor the reaction via TLC or LC-MS (typically 12 hours for phenols, up to 24 hours for sterically hindered aliphatic alcohols).

  • Quench & Extraction: Once complete, dilute the reaction mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the molecular sieves. Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 × 10 mL) to quench the base and remove fluoride salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation & Analytical Checkpoints

A robust protocol must be a self-validating system. To confirm the success of the SuFEx click reaction prior to exhaustive purification, utilize the following analytical checkpoints:

  • ¹⁹F NMR Spectroscopy (The Definitive Check): The starting 2-Methoxyethane-1-sulfonyl fluoride exhibits a sharp, highly characteristic singlet/multiplet around +50 to +60 ppm (referenced to CFCl₃). The absolute disappearance of this signal confirms the complete consumption of the S(VI) hub.

  • ¹H NMR Spectroscopy: The methylene protons adjacent to the sulfonyl group (-CH₂-SO₂-) in the starting material will shift slightly upon esterification. More importantly, the α-protons of the alcohol nucleophile (R-CH₂ -OH) will exhibit a pronounced downfield shift (typically +0.5 to +1.0 ppm) due to the strong electron-withdrawing nature of the newly formed sulfonate ester linkage.

  • Aqueous Stability Check: Unreacted 2-Methoxyethane-1-sulfonyl fluoride will survive the aqueous NH₄Cl wash intact[1]. If conversion is incomplete, the starting material can be easily identified in the crude organic extract via TLC (staining with KMnO₄).

References

  • Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides Source: ChemRxiv / ResearchGate URL:[Link]

  • Sulfur(IV) reagents for the SuFEx-based synthesis of substituted sulfamate esters Source: National Library of Medicine (PMC) URL:[Link]

  • Sulfur fluoride exchange with carbon pronucleophiles Source: Scholarship @ Claremont URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

SuFEx Technical Support Center: Optimizing Yields with 2-Methoxyethane-1-sulfonyl fluoride (MESF)

Welcome to the SuFEx Technical Support Center. While Sulfur(VI) Fluoride Exchange (SuFEx) is celebrated as a near-perfect click reaction[1], transitioning from highly reactive, stable aryl sulfonyl fluorides to aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SuFEx Technical Support Center. While Sulfur(VI) Fluoride Exchange (SuFEx) is celebrated as a near-perfect click reaction[1], transitioning from highly reactive, stable aryl sulfonyl fluorides to aliphatic variants like 2-Methoxyethane-1-sulfonyl fluoride (MESF) often introduces unexpected yield drops and complex side reactions.

As application scientists, we have designed this guide to provide you with mechanistic troubleshooting, self-validating protocols, and optimization strategies to ensure high-yielding, reproducible SuFEx reactions with MESF.

Diagnostic Workflow for MESF SuFEx Optimization

Before diving into specific troubleshooting, use the diagnostic workflow below to identify the optimal catalytic pathway for your specific nucleophile.

SuFEx_Troubleshooting Start Low SuFEx Yield with MESF NuCheck Identify Nucleophile Start->NuCheck Amine Amine Nucleophile NuCheck->Amine N-based Alcohol Alcohol/Phenol Nucleophile NuCheck->Alcohol O-based AmineCat Use Ca(NTf2)2 / DABCO (Room Temp, 30 min) Amine->AmineCat AlcoholCat Use BTMG + HMDS (Room Temp, 5-30 min) Alcohol->AlcoholCat ElimCheck Check for Elimination (Vinyl Sulfonate) AmineCat->ElimCheck AlcoholCat->ElimCheck TempControl Lower Temperature (< 25°C) ElimCheck->TempControl If alpha-deprotonation occurs Success Optimal SuFEx Yield ElimCheck->Success If clean conversion TempControl->Success

Diagnostic workflow for optimizing 2-Methoxyethane-1-sulfonyl fluoride SuFEx yields.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why is my SuFEx yield with MESF significantly lower than with standard aryl sulfonyl fluorides when using DBU? A1: The root cause lies in the structural difference between aliphatic and aryl sulfonyl fluorides. MESF possesses acidic


-protons adjacent to the sulfonyl group. When exposed to strong, unhindered amidine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[2], these 

-protons are susceptible to abstraction. This triggers an E1cB elimination pathway, ejecting the fluoride ion and forming a highly reactive sulfene or vinyl sulfonate intermediate that rapidly degrades or polymerizes. To prevent this, you must switch from DBU to a catalyst system that balances nucleophilic activation with steric hindrance to suppress

-deprotonation.

Q2: Which catalyst system is optimal for coupling MESF with aliphatic or sterically hindered alcohols? A2: For alcohol nucleophiles, we recommend the "Accelerated SuFEx Click Chemistry" protocol utilizing 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, Barton's base) in concert with hexamethyldisilazane (HMDS)[2]. BTMG is a highly active but sterically hindered base that avoids unwanted


-deprotonation of MESF. Meanwhile, HMDS acts as a silicon additive that generates the highly reactive silyl ether in situ[2]. This synergistic system typically achieves >90% yield within 30 minutes at room temperature, drastically outperforming DBU[2].

Q3: How can I improve the sluggish coupling efficiency of MESF with secondary amine nucleophiles? A3: While amines can directly react with sulfonyl fluorides, aliphatic variants like MESF often exhibit sluggish kinetics, and forcing the reaction with heat leads to degradation[3]. The optimal solution is a dual-activation strategy using Calcium triflimide[Ca(NTf2)2] and DABCO[3]. The Ca(II) metal center acts as a Lewis acid, coordinating to the S-F bond to increase electrophilicity, while DABCO forms a highly reactive N-sulfonyl-DABCO intermediate[3]. This unified strategy drastically reduces reaction times from 24 hours to under 30 minutes at room temperature[3].

Q4: My reaction works, but purification is complicated by catalyst and byproduct carryover. How do I resolve this? A4: A core tenet of SuFEx click chemistry is facile purification[4]. If you utilize the BTMG/HMDS system, all generated byproducts (NH3, TMS-F, TMS-OH) and the BTMG catalyst itself are highly volatile[2]. You can achieve analytically pure products simply by evaporating the reaction mixture under reduced pressure, completely bypassing column chromatography[2].

Mechanistic Pathway of BTMG/HMDS Activation

Understanding the sequence of events in the BTMG-catalyzed reaction is critical for troubleshooting stalled reactions. The diagram below illustrates the causality of the in situ silylation and subsequent S-F bond activation.

BTMG_Mechanism ROH R-OH + HMDS Silyl R-O-TMS (Silyl Ether) ROH->Silyl In situ silylation Intermediate Pentacoordinate S(VI) Transition State Silyl->Intermediate BTMG BTMG Catalyst (Base Activation) BTMG->Intermediate Activates S-F bond MESF MESF (Electrophile) MESF->Intermediate Product SuFEx Product + TMS-F Intermediate->Product Elimination of TMS-F

Mechanistic pathway of BTMG-catalyzed SuFEx with in situ silylation via HMDS.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in observational checkpoints allow you to confirm the success of each mechanistic step in real-time.

Protocol A: BTMG-Catalyzed SuFEx of MESF with Alcohols[2]

Application: Optimal for primary, secondary, and sterically hindered alcohols.

  • Preparation: In a dry, inert-gas-purged vial, combine MESF (1.0 eq), the target alcohol (1.0 eq), and HMDS (1.0 eq) in anhydrous Acetonitrile (0.5 M).

  • Catalyst Addition: Add BTMG (5.0 to 20.0 mol% depending on steric bulk).

    • Self-Validation Checkpoint: Observe the immediate evolution of NH3 gas bubbling from the solution. This confirms the HMDS is actively silylating the alcohol in situ to form the reactive R-O-TMS species.

  • Reaction: Stir at room temperature (20-25 °C) for 30 minutes.

    • Self-Validation Checkpoint: Monitor the reaction via

      
      F NMR of the crude mixture. The disappearance of the characteristic MESF S-F signal (typically +40 to +60 ppm) and the emergence of a sharp singlet at -157 ppm (TMS-F) confirms quantitative sulfur-fluoride exchange without requiring immediate LC-MS analysis.
      
  • Purification: Concentrate the mixture under high vacuum. The volatile nature of TMS-F, TMS-OH, NH3, and BTMG leaves the pure sulfonate product behind.

Protocol B: Ca(NTf2)2 / DABCO Mediated SuFEx of MESF with Amines[3]

Application: Optimal for primary and secondary amines.

  • Preparation: In a standard reaction vial, dissolve MESF (1.0 eq) and the target amine (1.05 eq) in THF (0.5 M).

  • Activation: Add DABCO (1.5 eq) followed by Ca(NTf2)2 (1.1 eq).

    • Self-Validation Checkpoint: The reaction mixture will rapidly shift from clear to slightly cloudy. This visual cue indicates the successful formation of the highly reactive N-sulfonyl-DABCO intermediate salt[3].

  • Reaction: Stir at room temperature for 30-60 minutes.

    • Self-Validation Checkpoint: If the reaction stalls (observed via TLC), check the hydration state of your Ca(NTf2)2. Because the calcium salt is highly hygroscopic, adventitious water can act as a competing nucleophile, leading to hydrolysis of the sulfonyl fluoride.

  • Purification: Dilute the mixture with Ethyl Acetate, wash with 1M HCl (to crash out and remove DABCO and Calcium salts), dry the organic layer over Na2SO4, and concentrate to yield the sulfonamide.

Quantitative Catalyst Evaluation

The table below summarizes the causality between catalyst selection and reaction outcomes for MESF, demonstrating why modern accelerated protocols are required over classical methods.

EntryNucleophile TypeCatalyst SystemTemp (°C)Time (min)Typical Yield (%)Primary Failure Mode
1Primary AlcoholDBU (20 mol%)2512040-60%Catalyst degradation,

-deprotonation / elimination[2]
2Primary AlcoholBTMG (5 mol%) + HMDS2515-30>90%None (Highly efficient, volatile byproducts)[2]
3Secondary AmineEt3N (1.5 eq)60144050-70%Sluggish kinetics, thermal degradation[1]
4Secondary AmineCa(NTf2)2 (1.1 eq) + DABCO2530>90%None (Lewis acid activation prevents side reactions)[3]

References

  • Smedley, C. J., Homer, J. A., et al. "Accelerated SuFEx Click Chemistry for Modular Synthesis." Cold Spring Harbor Laboratory / bioRxiv (2023). URL: [Link]

  • Mahapatra, S., Woroch, C. P., et al. "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters 22, no. 11 (2020): 4389-4394. URL: [Link]

  • Homer, J. A., Xu, L., et al. "Sulfur fluoride exchange." Nature Reviews Methods Primers 3, no. 58 (2023). URL: [Link]

Sources

Optimization

Technical Support Center: Efficient Removal of Unreacted Sulfonyl Fluorides from Protein Samples

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted sulfonyl fluorides from protein samples. The following content, s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted sulfonyl fluorides from protein samples. The following content, structured in a question-and-answer format, offers in-depth technical guidance and field-proven insights to ensure the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted sulfonyl fluoride from my protein sample?

Unreacted sulfonyl fluorides are highly reactive electrophiles that can compromise the integrity of your research.[1][2] Their continued presence can lead to non-specific labeling of your protein of interest or other proteins in a complex mixture, resulting in ambiguous data and artifacts in downstream assays.[3][4] Furthermore, residual sulfonyl fluorides can interfere with analytical techniques such as mass spectrometry, complicating data interpretation.

Q2: What are the most common methods for removing small molecules like sulfonyl fluorides from protein samples?

The most widely employed techniques leverage the size difference between the small molecule electrophile and the much larger protein. These methods include:

  • Size Exclusion Chromatography (SEC) / Desalting: This is a form of gel filtration chromatography that separates molecules based on their size.[5][6] Larger molecules like proteins pass through the column more quickly, while smaller molecules like unreacted sulfonyl fluorides are temporarily trapped in the porous beads of the stationary phase and elute later.[7]

  • Dialysis: This technique involves placing the protein sample in a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[8][9] The membrane allows small molecules like sulfonyl fluorides to diffuse out into a larger volume of buffer, while retaining the larger protein molecules.[8][9]

  • Scavenger Resins: These are solid-phase supports functionalized with groups that react with and sequester excess electrophiles like sulfonyl fluorides.[10][11]

Q3: How do I choose the best removal method for my specific experiment?

The optimal method depends on several factors, including your sample volume, protein concentration, the specific properties of your protein, and the required level of purity for your downstream application.

Method Best For Advantages Disadvantages
Size Exclusion Chromatography (SEC) / Desalting Rapid removal from small to medium sample volumes.Fast, efficient, and can also be used for buffer exchange.[5]Can lead to sample dilution. Requires specialized columns and an chromatography system.
Dialysis Larger sample volumes and when a high degree of purity is required.Gentle on proteins, effective for removing a wide range of small molecules.[8][12]Time-consuming (can take several hours to days), potential for sample loss due to non-specific binding to the membrane.
Scavenger Resins Quick removal from complex reaction mixtures.High specificity, simple filtration-based removal.[11]Potential for non-specific binding of the protein to the resin. Cost of the resin can be a factor.
Q4: Can residual sulfonyl fluoride impact my mass spectrometry results?

Absolutely. Unreacted sulfonyl fluorides can ionize in the mass spectrometer and create interfering peaks in your spectra. More critically, they can continue to react with your protein during sample preparation and analysis, leading to a heterogeneous population of labeled proteins and making it difficult to identify the specific sites of modification. Therefore, thorough removal is essential for obtaining clean and interpretable mass spectrometry data.[13]

Troubleshooting Guide

Issue 1: I still see evidence of unreacted sulfonyl fluoride in my sample after purification.

Possible Cause 1: Inefficient Separation by Size Exclusion Chromatography (SEC)

  • Causality: The chosen SEC resin may not have the appropriate fractionation range for your protein and the sulfonyl fluoride. If the pore size is too large, both the protein and the small molecule may pass through without adequate separation.

  • Troubleshooting Steps:

    • Verify Resin Choice: Ensure the fractionation range of your SEC resin is suitable for separating your protein from the small molecular weight sulfonyl fluoride. For most proteins, a resin with an exclusion limit well above the protein's molecular weight and a fractionation range that includes very small molecules is ideal.[5]

    • Optimize Flow Rate: A slower flow rate can increase the interaction time of the small molecules with the resin pores, leading to better separation.

    • Check Column Packing: An improperly packed column can lead to channeling, where the sample bypasses the resin bed, resulting in poor separation.

Possible Cause 2: Incomplete Diffusion during Dialysis

  • Causality: The dialysis process may not have been long enough, or the buffer volume may have been insufficient to establish a strong enough concentration gradient for complete removal.

  • Troubleshooting Steps:

    • Increase Dialysis Time: Extend the dialysis period, with multiple changes of fresh, large volumes of buffer.[9] A common practice is to dialyze for at least 4-6 hours with two to three buffer changes.

    • Increase Buffer Volume: Use a significantly larger volume of dialysis buffer relative to your sample volume (e.g., 100 to 1000-fold excess).

    • Ensure Proper Agitation: Gently stir the dialysis buffer to prevent localized saturation around the dialysis cassette and maintain the concentration gradient.[9]

Possible Cause 3: Saturation of Scavenger Resin

  • Causality: The amount of scavenger resin used may be insufficient to capture all the unreacted sulfonyl fluoride.

  • Troubleshooting Steps:

    • Increase Resin Amount: Add more scavenger resin to the sample and allow for a longer incubation time.

    • Perform a Second Scavenging Step: After the initial removal of the resin, add a fresh batch of resin to ensure complete capture of any remaining sulfonyl fluoride.

Issue 2: My protein has precipitated or aggregated after the removal step.

Possible Cause 1: Buffer Incompatibility during SEC or Dialysis

  • Causality: The buffer used for SEC or dialysis may not be optimal for your protein's stability, leading to unfolding and aggregation.

  • Troubleshooting Steps:

    • Maintain Buffer Consistency: If possible, use the same buffer for the removal step that your protein is known to be stable in.

    • Optimize Buffer Composition: If buffer exchange is necessary, ensure the new buffer has an appropriate pH and ionic strength for your protein. Consider adding stabilizing agents like glycerol or low concentrations of non-ionic detergents if your protein is prone to aggregation.

Possible Cause 2: Non-specific Interactions with Scavenger Resin

  • Causality: The protein may be non-specifically binding to the scavenger resin, leading to co-precipitation upon removal of the resin.

  • Troubleshooting Steps:

    • Test Different Resins: There are various types of scavenger resins with different backbone chemistries.[14] Test a small subset to find one that has minimal non-specific binding with your protein.

    • Modify Buffer Conditions: Adding a small amount of a non-ionic detergent or increasing the salt concentration in your buffer can sometimes reduce non-specific hydrophobic or ionic interactions.

Issue 3: I am experiencing significant sample loss.

Possible Cause 1: Non-specific Binding to Columns or Membranes

  • Causality: Proteins can adsorb to the surfaces of chromatography columns, tubing, and dialysis membranes.

  • Troubleshooting Steps:

    • Passivate Surfaces: Pre-treating columns and tubing with a solution of a blocking protein (like BSA, if compatible with your downstream application) can help to reduce non-specific binding.

    • Choose Low-Binding Materials: Opt for dialysis membranes and chromatography columns specifically designed for low protein binding.

    • Optimize Buffer: As mentioned previously, adjusting buffer components can minimize non-specific interactions.

Possible Cause 2: Proteolytic Degradation

  • Causality: If your protein sample is not completely pure, endogenous proteases could be degrading your protein during the lengthy dialysis process. While sulfonyl fluorides like PMSF are protease inhibitors, their removal can reactivate these proteases.[1][15]

  • Troubleshooting Steps:

    • Add a Different Protease Inhibitor: After removing the sulfonyl fluoride, consider adding a different class of protease inhibitor cocktail to your sample if it is compatible with your downstream experiments.

    • Work at Low Temperatures: Perform all removal steps at 4°C to minimize protease activity.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (Desalting)

This protocol outlines the general steps for removing unreacted sulfonyl fluoride using a pre-packed desalting column.

  • Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of your desired final buffer.

  • Sample Loading: Load your protein sample onto the column. The sample volume should not exceed the manufacturer's recommendation (typically around 30% of the column volume for group separations).[5]

  • Elution: Elute the protein with your desired buffer. The larger protein will elute first in the void volume, while the smaller sulfonyl fluoride will be retained and elute later.

  • Fraction Collection: Collect fractions and monitor the protein elution using a UV detector at 280 nm.

  • Pooling and Concentration: Pool the protein-containing fractions and concentrate if necessary.

Protocol 2: Dialysis

This protocol provides a step-by-step guide for removing unreacted sulfonyl fluoride via dialysis.

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer. Ensure the molecular weight cut-off (MWCO) of the membrane is appropriate for retaining your protein while allowing the sulfonyl fluoride to pass through.[9]

  • Sample Loading: Load your protein sample into the dialysis tubing or cassette, ensuring to leave some headspace to accommodate potential changes in volume.

  • Dialysis: Place the sealed dialysis bag in a large beaker containing at least 100-fold volume of the desired dialysis buffer.[9]

  • Agitation: Gently stir the buffer using a magnetic stir bar at a low speed.

  • Buffer Changes: Perform at least three buffer changes over a period of 12-24 hours.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing.

Protocol 3: Scavenger Resin

This protocol describes the use of a scavenger resin to remove excess sulfonyl fluoride.

  • Resin Selection: Choose a scavenger resin with a functional group that will react with the sulfonyl fluoride. Amine-functionalized resins are often effective.[10]

  • Resin Preparation: Prepare the resin according to the manufacturer's protocol, which may involve washing with a specific solvent.

  • Incubation: Add the scavenger resin to your protein sample. The required amount will depend on the concentration of the unreacted sulfonyl fluoride.

  • Mixing: Gently agitate the mixture for the recommended amount of time (typically 1-4 hours) at room temperature or 4°C.

  • Removal: Separate the resin from the protein sample by filtration or centrifugation.

  • Supernatant Collection: Collect the supernatant containing your purified protein.

Visualizations

Removal_Workflow cluster_prep Sample Preparation cluster_methods Removal Method cluster_analysis Downstream Analysis Start Protein Sample with Unreacted Sulfonyl Fluoride SEC Size Exclusion Chromatography Start->SEC Fast, Dilution Risk Dialysis Dialysis Start->Dialysis Thorough, Time-Consuming Scavenger Scavenger Resin Start->Scavenger Specific, Potential Binding End Purified Protein Sample SEC->End Dialysis->End Scavenger->End

Caption: Workflow for selecting a removal method.

Troubleshooting_Flowchart Start Unreacted Sulfonyl Fluoride Detected? Check_SEC Review SEC Parameters: - Resin Choice - Flow Rate - Column Packing Start->Check_SEC Yes (SEC Used) Check_Dialysis Optimize Dialysis: - Increase Time - Increase Buffer Volume - Ensure Agitation Start->Check_Dialysis Yes (Dialysis Used) Check_Scavenger Adjust Scavenger Protocol: - Increase Resin Amount - Second Scavenging Step Start->Check_Scavenger Yes (Scavenger Used) Success Problem Resolved Start->Success No Check_SEC->Success Check_Dialysis->Success Check_Scavenger->Success

Caption: Troubleshooting residual sulfonyl fluoride.

References

  • Cytiva. (2024, August 12). Size Exclusion Chromatography. Retrieved from [Link]

  • Striegel, A. M., Yau, W. W., Kirkland, J. J., & Bly, D. D. (2009). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. PMC. Retrieved from [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]

  • Wang, Y., et al. (2020). Quantification of residual AEBSF-related impurities by reversed-phase liquid chromatography. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Fluoride ion scavenger for fuel cell components.
  • Aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Tensi, L., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC. Retrieved from [Link]

  • van der Hoorn, R. A., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. PubMed. Retrieved from [Link]

  • Jones, M. W., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Retrieved from [Link]

  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

  • Lee, S. G., et al. (2019). Analytical conditions for quantification of sulfuryl fluoride residues. ResearchGate. Retrieved from [Link]

  • Purdue University Graduate School. (2023, August 21). Methodology to Access Sulfonyl Fluorides. Figshare. Retrieved from [Link]

  • Academia.edu. (n.d.). Uses of Dialysis in purification of protein. Retrieved from [Link]

  • The Doyle Group. (2018, March 27). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Retrieved from [Link]

  • ResearchGate. (2025, November 25). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases | Request PDF. Retrieved from [Link]

  • Jones, L. H. (2025, May 6). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Direct introduction of R-SO2F moieties into proteins and protein-polymer conjugation using SuFEx chemistry | Request PDF. Retrieved from [Link]

  • Herald Scholarly Open Access. (2019, June 10). When to Avoid Dialysis during Protein Purification? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 2-Methoxyethane-1-sulfonyl Fluoride (MESF) Conjugation

Status: Operational Specialist: Senior Application Scientist, Bioconjugation Division Subject: 2-Methoxyethane-1-sulfonyl fluoride (MESF) | SuFEx Chemistry Optimization Introduction: The "Goldilocks" Zone of SuFEx Chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Specialist: Senior Application Scientist, Bioconjugation Division Subject: 2-Methoxyethane-1-sulfonyl fluoride (MESF) | SuFEx Chemistry Optimization

Introduction: The "Goldilocks" Zone of SuFEx Chemistry

2-Methoxyethane-1-sulfonyl fluoride (MESF) is a specialized alkyl sulfonyl fluoride reagent used in Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional amine-reactive reagents (e.g., NHS esters) that hydrolyze rapidly, MESF is a "latent" electrophile. It is remarkably stable in aqueous buffers but reacts specifically with nucleophiles (Tyrosine, Lysine, Serine, Histidine) when the local protein environment activates the target residue.

The Critical Challenge: Because MESF is an alkyl sulfonyl fluoride, it is inherently less reactive than aryl sulfonyl fluorides (like PMSF). Therefore, pH optimization is not just a variable—it is the switch that controls the reaction. You must balance the deprotonation of your target amino acid against the rate of non-specific hydrolysis.

Module 1: The pH Decision Matrix (Theory & Mechanism)

Q: Why is my conjugation yield negligible at physiological pH (7.4)?

A: At pH 7.4, MESF is often too stable and your target residues are likely protonated (unreactive).

  • The Mechanism: SuFEx relies on the nucleophile (e.g., the

    
    -amino group of Lysine or the phenol of Tyrosine) attacking the Sulfur(VI) center and displacing fluoride.
    
  • The pH Factor:

    • Lysine (pKa ~10.5): At pH 7.4, Lysine is positively charged (

      
      ) and non-nucleophilic. You generally need to raise the pH to 8.0–8.5  to generate a small fraction of reactive free amine (
      
      
      
      ).
    • Tyrosine (pKa ~10.0): Tyrosine conjugation at neutral pH is usually "proximity-enabled." It only happens if a neighboring positive charge (like Arginine) depresses the pKa of the Tyrosine phenol. If you are targeting a surface Tyrosine without this micro-environment, you may need to raise the pH or add a catalyst.

Q: How does pH affect the stability of MESF?

A: MESF is an alkyl sulfonyl fluoride, making it highly resistant to hydrolysis compared to sulfonyl chlorides.

  • pH < 6: Extremely stable.[1] Negligible hydrolysis.

  • pH 7–8: Stable (Half-life > 24 hours).

  • pH > 9: Hydrolysis competes significantly with conjugation.

Visualization: The pH Optimization Logic

pH_Optimization_Logic Start Start: Define Target Residue Target_Lys Target: Lysine (Surface) Start->Target_Lys Target_Tyr Target: Tyrosine (Pocket) Start->Target_Tyr pH_High pH 8.0 - 8.5 (Alkaline Shift) Target_Lys->pH_High Requires deprotonation pH_Low pH 7.2 - 7.5 (Physiological) Target_Tyr->pH_Low If proximity-enabled Target_Tyr->pH_High If surface/solvent exposed Outcome_Low Outcome: Low Reactivity High Stability pH_Low->Outcome_Low Outcome_High Outcome: High Reactivity Modest Hydrolysis pH_High->Outcome_High

Figure 1: Decision tree for selecting the optimal pH based on the target amino acid residue.

Module 2: Troubleshooting Specificity & Reactivity

Q: I see precipitation when adding MESF to the buffer. Is this pH related?

A: No, this is a solubility issue.

  • Cause: MESF has a methoxyethyl group which aids solubility, but it is still lipophilic. Adding a concentrated organic stock directly to aqueous buffer causes "crashing out."

  • Solution: Dissolve MESF in DMSO or DMF first. Add this stock dropwise to your protein solution while vortexing. Keep the final organic solvent concentration < 5% (v/v).

Q: Can I use Tris buffer?

A: Proceed with caution.

  • Risk: Tris contains a primary amine. While sulfonyl fluorides are more selective for protein residues than NHS esters, high concentrations of Tris (e.g., 50 mM) at high pH (8.5) can compete with your protein for the MESF reagent.

  • Recommendation: Use HEPES , Phosphate (PBS) , or Bicarbonate buffers. If you must use Tris, ensure your protein concentration is high (> 2 mg/mL) to outcompete the buffer.

Q: My reaction works at pH 8.5, but I'm getting non-specific labeling. How do I fix this?

A: You are likely driving the reaction too hard.

  • The Fix: Lower the pH to 7.8 and extend the incubation time.

  • Reasoning: At pH 8.5, you may be deprotonating residues that are not your intended target (e.g., surface Lysines you didn't mean to hit). Lowering the pH increases the selectivity for the most nucleophilic/activated residues.

Module 3: Experimental Protocols

Table 1: Recommended Buffer Conditions
ParameterCondition A (Standard)Condition B (High Reactivity)Condition C (Tyrosine Selective)
Target General Surface LabelingLysine-Rich DomainsActive Site Tyrosine
pH 7.48.3 – 8.57.2 – 7.5
Buffer System PBS (1x)0.1 M NaHCO₃ or HEPES50 mM HEPES
Incubation 12 – 18 Hours2 – 4 Hours12 – 24 Hours
Temp 25°C or 37°C25°C37°C
Notes Slow reaction; high specificity.Faster; risk of hydrolysis.[1][2]Relies on local pKa depression.
Standard Conjugation Workflow (Step-by-Step)
  • Buffer Exchange: Ensure protein is in a non-amine buffer (e.g., 50 mM HEPES, pH 8.0, 150 mM NaCl). Remove any nucleophilic additives like Sodium Azide or DTT.

  • Stock Preparation: Prepare a 100 mM stock of MESF in anhydrous DMSO. Note: Prepare fresh. Although stable, moisture in DMSO can degrade it over time.

  • Reaction Initiation:

    • Target protein conc: 1–5 mg/mL.

    • Molar Excess: Add 10–50 molar equivalents of MESF.

    • Technique: Add DMSO stock slowly while gently vortexing.

  • Incubation: Incubate at 25°C for 4–16 hours. (Alkyl sulfonyl fluorides react slower than aryl variants).

  • Quenching: Stop reaction by desalting (Zeba spin column or dialysis) into storage buffer.

    • Note: Unlike NHS esters, adding Tris is NOT an effective rapid quench because the reaction with amines is slow. Physical removal of excess reagent is required.

Visualization: Reaction Workflow

Workflow Prep 1. Buffer Exchange (HEPES pH 8.0) Mix 3. Mixing (Keep DMSO < 5%) Prep->Mix Stock 2. MESF Stock (DMSO) Stock->Mix Incubate 4. Incubation (4-16h @ 25°C) Mix->Incubate Purify 5. Purification (Desalting Column) Incubate->Purify

Figure 2: Step-by-step workflow for MESF conjugation.

References

  • Sharpless, K. B., et al. (2014).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

    • Foundational paper establishing SuFEx chemistry, stability profiles, and reactivity of sulfonyl fluorides.
  • Kelly, J. W., et al. (2018).[1] "Inverse Drug Discovery Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates." Journal of the American Chemical Society.[1]

    • Demonstrates the stability of SuFEx reagents in biological buffers and their specificity for Tyrosine/Lysine.
  • Jones, L. H., et al. (2020). "Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists." ChemMedChem.

    • Provides specific data on the hydrolysis rates and pH dependence of sulfonyl fluoride warheads.

Sources

Optimization

purification of 2-Methoxyethane-1-sulfonyl fluoride derivatives by HPLC

Welcome to the Technical Support Center for the purification of Sulfur(VI) Fluoride Exchange (SuFEx) building blocks. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Sulfur(VI) Fluoride Exchange (SuFEx) building blocks. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges associated with 2-Methoxyethane-1-sulfonyl fluoride and its derivatives.

Unlike traditional pharmaceutical intermediates, sulfonyl fluorides possess a highly specific reactivity profile. They are the premier warheads in SuFEx click chemistry—a methodology that relies on the exceptional stability of the S(VI)-F bond under acidic and neutral conditions, contrasted by its rapid reactivity with specific nucleophiles. Understanding this causality is the key to preventing degradation during High-Performance Liquid Chromatography (HPLC).

Part 1: Troubleshooting & FAQs

Q: Why do I see a secondary peak with a mass corresponding to [M-18] or[M-F+OH] in my LC-MS after purification? A: This mass shift indicates the hydrolysis of your sulfonyl fluoride warhead into the corresponding sulfonic acid. The causality here is driven by pH and thermal exposure. While sulfonyl fluorides are remarkably resistant to reduction and acidic hydrolysis, they are highly susceptible to nucleophilic attack by hydroxide ions at elevated pH (). If your mobile phase contains basic additives (e.g., ammonium hydroxide) or if you are using a heated rotary evaporator to remove aqueous solvents, you are actively driving this degradation pathway. Always maintain an acidic mobile phase and use lyophilization for solvent removal.

Q: Can I use methanol instead of acetonitrile as my organic mobile phase? A: It is strictly discouraged. Methanol is a nucleophilic solvent. While sulfonyl fluorides are kinetically stable in cold methanol, the concentration of fractions post-HPLC increases the local concentration of the analyte. In the presence of trace impurities, this can catalyze an unintended SuFEx reaction, converting your sulfonyl fluoride into a methyl sulfonate ester. Acetonitrile is a polar aprotic solvent and completely eliminates this nucleophilic risk, preserving the integrity of the S-F bond.

Q: My 2-Methoxyethane-1-sulfonyl fluoride derivative elutes in the void volume. How do I increase retention? A: The 2-methoxyethane moiety contains an ether linkage that significantly increases the polarity and hydrogen-bond accepting capacity of the molecule compared to standard alkyl chains. To increase the retention factor (


), you must lower the initial organic composition of your gradient to 2–5% Acetonitrile. If retention remains poor, utilize a polar-embedded C18 column (e.g., an AQ-type column) that is specifically designed to tolerate highly aqueous conditions without stationary phase collapse.

Part 2: Quantitative Stability Data

To optimize your purification, you must select mobile phase additives that respect the chemical boundaries of the SuFEx warhead. The table below summarizes the stability of sulfonyl fluorides under standard HPLC conditions.

HPLC Mobile Phase AdditivepH RangeNucleophilic PotentialImpact on -SO2F WarheadRecommended Action
0.1% Trifluoroacetic Acid (TFA) 1.5 - 2.0NoneHighly Stable (>24h)Primary Choice
0.1% Formic Acid (FA) 2.5 - 3.0NoneHighly Stable (>24h)Excellent Alternative
None (Pure H₂O/MeCN) 6.0 - 7.0NoneStableAcceptable (Poor peak shape)
10 mM Ammonium Acetate 6.5 - 7.5Weak (Acetate)Moderate DegradationUse with Caution
0.1% Triethylamine (TEA) 10.0 - 11.0Strong (Amine)Rapid SuFEx SubstitutionStrictly Avoid

Part 3: Purification Workflow Visualization

The following diagram maps the logical decision tree for processing SuFEx compounds, highlighting the critical divergence between successful isolation and warhead degradation.

G Crude Crude 2-Methoxyethane-1-sulfonyl fluoride derivative MobilePhase Mobile Phase Selection Crude->MobilePhase Acidic Acidic Modifiers (0.1% FA or TFA) MobilePhase->Acidic Optimal Basic Basic/Amine Modifiers (e.g., TEA, NH4OH) MobilePhase->Basic Avoid HPLC RP-HPLC Separation (C18 Stationary Phase) Acidic->HPLC Degradation Warhead Degradation (Hydrolysis/Substitution) Basic->Degradation Fractions Fraction Collection (Chilled) HPLC->Fractions Lyophilization Immediate Lyophilization (Solvent Removal) Fractions->Lyophilization

Workflow for RP-HPLC purification of sulfonyl fluoride derivatives.

Part 4: Self-Validating Step-by-Step Methodology

To ensure absolute trustworthiness in your results, this protocol is designed as a self-validating system. Each phase includes a verification step to confirm the integrity of the 2-Methoxyethane-1-sulfonyl fluoride derivative before proceeding to the next, mitigating the risk of catastrophic batch loss.

Phase 1: Analytical Validation (The Pre-Check)

  • Sample Preparation: Dissolve 1 mg of the crude mixture in 1 mL of pure Acetonitrile or DMSO. Causality: Avoiding aqueous or protic solvents during sample storage prevents premature solvolysis.

  • Analytical Injection: Inject 10 µL onto an analytical C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a rapid gradient of 5% to 95% Mobile Phase B (Acetonitrile + 0.1% TFA) against Mobile Phase A (Milli-Q Water + 0.1% TFA) over 5 minutes.

  • Verification: Analyze the LC-MS trace. Confirm the presence of the [M+H]⁺ ion corresponding to the intact sulfonyl fluoride. If a mass of [M-18] is dominant, your starting material has already hydrolyzed prior to HPLC.

Phase 2: Preparative Scale Separation 4. Column Equilibration: Equilibrate a preparative C18 column (e.g., 21.2 x 250 mm, 5 µm) with 5% Mobile Phase B at a flow rate of 15–20 mL/min. 5. Sample Loading: Inject the crude sample (up to 50–100 mg per run, depending on column capacity). 6. Gradient Execution: Execute a shallow linear gradient (e.g., 5% to 60% B over 30 minutes). The polar 2-methoxyethane tail requires a shallower gradient in the highly aqueous region to ensure baseline resolution from polar reaction byproducts. 7. Fraction Collection: Monitor UV absorbance at 210 nm and 254 nm. Collect fractions into pre-chilled tubes nested in wet ice. Causality: Lowering the temperature of the collected fractions suppresses any latent kinetics of hydrolysis in the water/acetonitrile mixture.

Phase 3: Post-Run Processing & Final Validation 8. Fraction Verification: Spot-check the apex fraction via analytical LC-MS to confirm the warhead is still intact post-elution. 9. Solvent Removal: Immediately freeze the pooled, pure fractions on dry ice/acetone and place them on a lyophilizer. Do not use a rotary evaporator. The combination of heat (e.g., a 40°C water bath) and water will aggressively hydrolyze the -SO2F group over the hours required to evaporate water. 10. Storage: Store the resulting dry, purified powder in a desiccator at -20°C under an argon atmosphere to guarantee long-term stability for downstream chemical biology applications ().

References

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: MDPI (Molecules) URL:[Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides Source: ACS Publications (Organic Letters) URL:[Link]

Troubleshooting

Technical Support Center: 2-Methoxyethane-1-sulfonyl Fluoride Assays

Overview Welcome to the Technical Support Center for SuFEx (Sulfur(VI) Fluoride Exchange) assay development. This guide focuses on the solvent compatibility and troubleshooting of 2-Methoxyethane-1-sulfonyl fluoride (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for SuFEx (Sulfur(VI) Fluoride Exchange) assay development. This guide focuses on the solvent compatibility and troubleshooting of 2-Methoxyethane-1-sulfonyl fluoride (CAS: 1087410-86-3). As a covalent probe, its S(VI)-F bond offers a unique balance of thermodynamic stability and context-specific reactivity toward nucleophilic amino acids (Tyr, Lys, Ser, His)[1]. However, achieving reproducible target engagement requires precise control over solvent microenvironments.

Section 1: Troubleshooting Guide & FAQs

Q1: My protein labeling efficiency drops when using DMSO stock solutions older than one month. What is the mechanistic cause? Answer: The degradation is caused by premature hydrolysis of the S(VI)-F bond driven by DMSO's hygroscopicity. While sulfonyl fluorides are highly resistant to reduction and thermolysis[2], the introduction of atmospheric water into anhydrous DMSO over repeated freeze-thaw cycles facilitates a slow hydrolysis into 2-methoxyethane-1-sulfonic acid and free fluoride ions. This sulfonic acid byproduct is electrophilically dead. Causality & Solution: Always prepare stocks in strictly anhydrous, amine-free DMSO or Acetonitrile (MeCN). Store aliquots at -20°C in desiccated containers and discard after 4 weeks.

Q2: What is the maximum tolerable concentration of organic solvent in the final aqueous assay? Answer: For 2-Methoxyethane-1-sulfonyl fluoride, the organic solvent (DMSO/MeCN) should not exceed 5% v/v in the final reaction mixture. Causality: Exceeding this threshold can induce partial unfolding of the target protein. Because sulfonyl fluorides are promiscuous labelers of exposed nucleophiles[1], protein denaturation exposes buried off-target residues (e.g., non-catalytic cysteines or lysines), destroying the context-specific selectivity of the SuFEx reaction.

Q3: Which aqueous buffers are incompatible with this probe? Answer: Avoid primary amine-based buffers (like Tris or Glycine) at pH > 8.0. Causality: While sulfonyl fluorides are generally stable in aqueous solutions across a wide pH range (1–10)[3], high concentrations of primary amines at elevated pH can act as competing nucleophiles, leading to the formation of sulfonamides instead of engaging the protein target[4]. Use non-nucleophilic buffers such as HEPES, MOPS, or PBS at pH 7.4–8.0.

Section 2: Quantitative Solvent Compatibility Data

To ensure optimal probe integrity, refer to the following solvent compatibility matrix:

Solvent / Buffer SystemProbe Stability (t½ at 25°C)Recommended UseMechanistic Note
Anhydrous DMSO > 6 monthsPrimary Stock SolutionAprotic environment prevents heterolytic S-F cleavage.
Anhydrous MeCN > 6 monthsAlternative StockExcellent for LC-MS workflows; avoids DMSO oxidation artifacts.
PBS (pH 7.4) > 24 hoursAssay BufferPhysiologically relevant; maintains S-F stability[2].
HEPES (pH 8.0) ~ 18 hoursAssay BufferOptimal for enhancing Tyr/Lys nucleophilicity without probe degradation.
Tris-HCl (pH 8.5) < 4 hoursNot Recommended Primary amines compete for the electrophilic sulfur center[4].
Wet DMSO (>5% H₂O) < 7 daysNot Recommended Hygroscopic water ingress drives slow hydrolysis to sulfonic acid.

Section 3: Self-Validating Experimental Protocols

To guarantee trustworthiness, every SuFEx assay must be a self-validating system. The following protocol includes built-in controls to isolate solvent-induced artifacts from true target engagement.

Protocol: In Vitro Target Engagement Assay (SuFEx Labeling)

Objective: To quantify the covalent labeling of a purified target protein by 2-Methoxyethane-1-sulfonyl fluoride while validating solvent integrity[5].

Materials:

  • Purified target protein (10 µM)

  • 2-Methoxyethane-1-sulfonyl fluoride (10 mM stock in anhydrous DMSO)

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4

  • Quenching Solution: 1% Formic Acid or SDS-PAGE loading buffer

Step-by-Step Methodology:

  • Stock Verification (Quality Control): Before the assay, dilute the 10 mM probe stock 1:100 in MeCN and analyze via LC-MS to confirm the absence of the sulfonic acid byproduct (mass shift of -2 Da + loss of F).

  • System Setup: Prepare three reaction tubes:

    • Tube A (Experimental): Protein + Probe

    • Tube B (Vehicle Control): Protein + DMSO only (Validates that the solvent does not precipitate the protein).

    • Tube C (Hydrolysis Control): Buffer + Probe (Validates the intrinsic hydrolysis rate of the probe in the chosen buffer)[1].

  • Equilibration: Aliquot 47.5 µL of the target protein (in Reaction Buffer) into Tubes A and B. Aliquot 47.5 µL of Reaction Buffer into Tube C. Incubate at 37°C for 5 minutes.

  • Probe Addition: Add 2.5 µL of the 10 mM probe stock to Tubes A and C (Final probe concentration: 500 µM; Final DMSO: 5% v/v). Add 2.5 µL of pure DMSO to Tube B.

  • Incubation: Incubate all tubes at 37°C for 2 hours. Causality: SuFEx reactions with unactivated sulfonyl fluorides require time for the protein microenvironment to catalyze the fluoride exchange[1].

  • Quenching & Analysis: Quench the reactions by adding 1% Formic Acid. Analyze Tube A and B via Intact Protein Mass Spectrometry (ESI-TOF) to determine the stoichiometry of labeling (mass addition of +122.04 Da per adduct). Analyze Tube C via LC-MS to quantify the remaining intact probe.

Section 4: Visual Workflows

Reaction Pathway: Target Engagement vs. Hydrolysis

The following diagram illustrates the chemical fate of the probe based on solvent conditions.

ReactionPathway Probe 2-Methoxyethane-1-sulfonyl fluoride (Active S(VI)-F Probe) Target Protein Target (Tyr, Lys, His, Ser) Probe->Target Aqueous Buffer Optimal pH (7.4-8.0) Hydrolysis 2-Methoxyethane-1-sulfonic acid (Inactive Byproduct) Probe->Hydrolysis Extended Exposure to Protic Solvents / High pH SuFEx SuFEx Covalent Adduct (Successful Target Engagement) Target->SuFEx Nucleophilic Attack (Fluoride Leaving Group)

Divergent pathways of 2-Methoxyethane-1-sulfonyl fluoride based on solvent microenvironments.

Self-Validating Assay Workflow

This workflow highlights the critical control points required to ensure solvent compatibility and assay integrity.

AssayWorkflow Step1 1. Stock Preparation (Anhydrous DMSO/MeCN) Step3 3. Probe Addition (Keep organic solvent < 5% v/v) Step1->Step3 Step2 2. Buffer Equilibration (HEPES/PBS, pH 7.4) Step2->Step3 Step4 4. Parallel Incubation (Experimental + Vehicle + Hydrolysis Controls) Step3->Step4 Step5 5. Quenching & LC-MS Analysis (Verify Intact Protein & Probe Stability) Step4->Step5

Step-by-step methodology for SuFEx labeling assays incorporating self-validating controls.

References

  • "Sulfur fluoride exchange - PMC", National Institutes of Health (NIH).
  • "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC", National Institutes of Health (NIH).
  • "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides", ACS Publications.
  • "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening", MDPI.
  • "The Discerning Probe: A Comparative Guide to Sulfuramidous Fluoride Analogs in Covalent Labeling", BenchChem.

Sources

Optimization

Technical Support Center: Sulfonyl Fluoride Handling &amp; SuFEx Chemistry

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, stability profiles, and validated protocols for handling sulfonyl fluorides (R-SO₂F). Proper storage is critical to en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, stability profiles, and validated protocols for handling sulfonyl fluorides (R-SO₂F). Proper storage is critical to ensuring maximum efficacy in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and protease inhibition assays.

I. Core Principles of Sulfonyl Fluoride Stability (FAQ)

Q: Why do sulfonyl fluorides exhibit superior shelf-life compared to sulfonyl chlorides, yet still degrade under certain conditions? A: The stability of sulfonyl fluorides is rooted in their thermodynamic and electronic properties. The homolytic bond dissociation energy of the S-F bond (e.g., in SO₂F₂) is approximately 90.5 kcal/mol, which is substantially higher than the S-Cl bond (46 kcal/mol)[1]. Because fluorine is highly electronegative, the S-F bond cleavage is strictly heterolytic, preventing the generation of reactive radical intermediates. This makes them highly resistant to reductive biological environments, such as glutathione-rich buffers[1]. However, degradation (hydrolysis) occurs when the electrophilic S(VI) center is exposed to strong nucleophiles (like OH⁻ in alkaline aqueous solutions) without the stabilization of the [F-H-F]⁻ intermediate[1].

Q: My aliphatic sulfonyl fluoride (e.g., PMSF) lost its protease inhibition efficacy after a week in storage. What happened? A: Aliphatic sulfonyl fluorides are highly moisture-sensitive. In aqueous solutions, especially at alkaline pH, water acts as a nucleophile, attacking the sulfur center and causing rapid hydrolysis into inactive sulfonates and hydrogen fluoride[2]. To prevent this, stock solutions must be prepared in anhydrous, non-nucleophilic solvents such as anhydrous isopropanol or ethanol, stored at 2-8°C, and diluted into aqueous lysis buffers immediately before use[2].

Q: What are the optimal long-term storage conditions for aryl vs. aliphatic sulfonyl fluorides? A:

  • Aryl Sulfonyl Fluorides (SuFEx Reagents): These benefit from aromatic stabilization and are highly resistant to hydrolysis. They can typically be stored at room temperature or 2-8°C in a desiccator, away from strong bases[3].

  • Aliphatic Sulfonyl Fluorides: These are more reactive and prone to degradation. They must be stored tightly closed at 2-8°C under an inert atmosphere (Argon or Nitrogen) to exclude ambient moisture[4].

II. Quantitative Stability Profiles

To assist in experimental design, the following table summarizes the physicochemical stability of sulfonyl fluorides compared to legacy sulfonyl chlorides, alongside empirical degradation data.

Property / ConditionSulfonyl Fluorides (R-SO₂F)Sulfonyl Chlorides (R-SO₂Cl)
Bond Dissociation Energy ~90.5 ± 4.3 kcal/mol[1]~46.0 ± 4.0 kcal/mol[1]
Cleavage Mechanism Strictly Heterolytic[1]Prone to Homolytic (Radical)[1]
Aqueous Stability (pH 4-7, 40°C) High (>95% intact after 24h)[3]Low (Hydrolyzes in minutes/hours)
Alkaline Stability (pH 9, 65°C) Moderate (~90% intact after 24h)*[3]Rapidly degrades
Recommended Storage Temp 2-8°C (Aliphatic) / RT (Aryl)[2][4]-20°C to 2-8°C (Strictly anhydrous)
Stock Solution Solvent Anhydrous Isopropanol / EtOH / DMSO[2]Strictly anhydrous, aprotic solvents

*Note: Stability at high pH varies heavily by R-group. Aryl-SO₂F compounds exhibit significantly higher stability than aliphatic variants.

III. Storage & Handling Workflow

G Start Sulfonyl Fluoride Storage Workflow Classify Chemical Classification Start->Classify Aryl Aryl-SO2F (SuFEx) High Stability Classify->Aryl Aliphatic Aliphatic-SO2F (PMSF) Moisture Sensitive Classify->Aliphatic StoreAryl Store at RT or 2-8°C Desiccated Aryl->StoreAryl StoreAliph Store at 2-8°C Under Inert Gas (Ar/N2) Aliphatic->StoreAliph Degradation Hazard: Aqueous Alkaline Exposure StoreAryl->Degradation High pH / Heat Solvent Stock Prep: Anhydrous Isopropanol StoreAliph->Solvent Solvent->Degradation Aqueous Buffer Hydrolysis Outcome: Hydrolysis (Sulfonate + HF) Degradation->Hydrolysis

Logical workflow for classifying and storing sulfonyl fluorides to prevent hydrolysis.

IV. Self-Validating Protocol: Preparation and Storage of Anhydrous Stock Solutions

To prevent the degradation of moisture-sensitive sulfonyl fluorides (e.g., PMSF) and ensure reproducible SuFEx reactivity, follow this self-validating methodology. The causality behind this protocol is the absolute exclusion of water, which acts as a competing nucleophile against the S-F bond.

Materials Required:

  • Target Sulfonyl Fluoride (e.g., PMSF powder)

  • Anhydrous Isopropanol (stored over 3Å molecular sieves)

  • Argon or Nitrogen gas line

  • Oven-dried amber glass vials with PTFE-lined septa

  • LC-MS or TLC equipment for validation

Step-by-Step Methodology:

  • Equipment Preparation: Bake amber glass vials at 120°C for at least 4 hours to remove surface moisture. Allow them to cool in a desiccator.

    • Causality: Micro-condensation on glassware is a primary initiator of localized hydrolysis.

  • Inert Atmosphere Purging: Flush the cooled vials with inert gas (Argon or Nitrogen) for 30 seconds.

    • Causality: Displacing ambient humidity prevents the formation of corrosive HF vapors over time[4].

  • Reagent Dissolution: Weigh the sulfonyl fluoride powder rapidly and transfer it to the purged vial. Add anhydrous isopropanol to achieve the desired stock concentration (typically 100-200 mM for PMSF)[2]. Seal the vial with a PTFE-lined septum.

  • Homogenization: Vortex the solution gently until fully dissolved. Do not apply heat, as thermal stress in the presence of trace contaminants can accelerate degradation.

  • Aliquoting and Storage: If the stock will not be used within a week, divide it into single-use aliquots under an inert atmosphere. Store all aliquots at 2-8°C[2].

  • Self-Validation Step: Before utilizing a stored stock solution in a critical SuFEx reaction or protein extraction, spot 1 µL of the stock on a TLC plate or run a rapid LC-MS analysis. Confirm the presence of the intact parent mass (e.g., m/z for R-SO₂F) and the absence of the corresponding sulfonic acid (R-SO₃H) degradation product. If the sulfonic acid peak exceeds 5% relative abundance, discard the aliquot.

V. References

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: nih.gov URL:[Link]

  • PMSF (Phenylmethyl Sulfonyl Fluoride) | Enzyme Inhibitors and Substrates Source: bio-world.com URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Covalent Warheads: A Reactivity Comparison of Aryl vs. Alkyl Sulfonyl Fluorides

Introduction In the landscape of modern drug discovery and chemical biology, the strategic use of covalent inhibitors and chemical probes has enabled the targeting of challenging proteins with unprecedented precision and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and chemical biology, the strategic use of covalent inhibitors and chemical probes has enabled the targeting of challenging proteins with unprecedented precision and durability. Among the arsenal of electrophilic "warheads" available to researchers, sulfonyl fluorides (SFs) have emerged as a uniquely versatile class.[1][2][3] Their remarkable balance of stability in aqueous environments and potent, selective reactivity with a range of nucleophilic amino acid residues has positioned them at the forefront of innovation.[1][2]

The power of sulfonyl fluorides is perhaps best exemplified by their central role in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept pioneered by K. Barry Sharpless that has become a cornerstone of next-generation "click chemistry".[1][4][5][6] This guide provides an in-depth, objective comparison of the two primary classes of these warheads: aryl sulfonyl fluorides (Ar-SO₂F) and alkyl sulfonyl fluorides (R-SO₂F). Understanding the nuanced differences in their reactivity, stability, and selectivity is paramount for designing effective covalent therapeutics and probes.

This document moves beyond a simple recitation of facts to explain the underlying chemical principles and provide actionable experimental frameworks. Our goal is to empower researchers, scientists, and drug development professionals to make informed decisions in the selection and application of these powerful chemical tools.

The Heart of the Matter: Understanding Sulfonyl Fluoride Reactivity

The utility of a sulfonyl fluoride warhead is dictated by the electrophilicity of its sulfur(VI) center. The fundamental reaction mechanism involves the attack of a nucleophilic amino acid side chain—most commonly the hydroxyl of tyrosine or serine, or the amine of lysine, but also histidine and threonine—on the electron-deficient sulfur atom, leading to the displacement of a fluoride ion and the formation of a stable sulfonate or sulfonamide linkage.[3][7][8]

The critical distinction between aryl and alkyl sulfonyl fluorides lies in how the attached organic moiety (the 'R' group) influences this electrophilicity.

Aryl Sulfonyl Fluorides (Ar-SO₂F): The Tunable Powerhouse

Aryl sulfonyl fluorides are generally considered the more reactive class. The aromatic ring, being sp²-hybridized, is inherently more electron-withdrawing than a typical sp³-hybridized alkyl group. This inductive effect pulls electron density away from the sulfonyl group, increasing the partial positive charge on the sulfur atom and making it a more potent electrophile.

The true power of the aryl scaffold lies in its tunability . By installing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aromatic ring, a researcher can finely modulate the warhead's reactivity.[3]

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): These groups significantly enhance the electrophilicity of the sulfur center, leading to a more rapid reaction with nucleophiles. However, this heightened reactivity comes at the cost of reduced hydrolytic stability, a critical consideration for applications requiring long incubation times or in vivo use.[3][8]

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃, -NH₂): Conversely, EDGs push electron density into the ring, which in turn reduces the electrophilicity of the sulfonyl group. This results in a milder, often more selective, warhead with greater stability.[3]

This predictable modulation allows for the rational design of probes and inhibitors where reactivity is carefully balanced to achieve target engagement while minimizing off-target reactions and hydrolysis.[3]

Alkyl Sulfonyl Fluorides (R-SO₂F): The Bastion of Stability

Alkyl groups are classic electron-donors via the inductive effect. Consequently, alkyl sulfonyl fluorides are intrinsically less electrophilic and therefore less reactive than their aryl counterparts.[9] While this might seem like a disadvantage, it is often their greatest strength.

Their lower reactivity translates to superior hydrolytic stability, making them exceptionally robust tools for complex biological systems.[10] An alkyl sulfonyl fluoride may require the assistance of a highly specific binding pocket environment—one that precisely orients the warhead and a nucleophilic residue or lowers the pKa of the attacking residue—to facilitate a covalent reaction. This inherent need for proximity and activation can lead to exquisite target selectivity, as the compound is less likely to react with non-target biomolecules it may encounter.

Visualization: The Reactivity-Stability Spectrum

The relationship between the sulfonyl fluoride's structure and its chemical properties can be visualized as a continuous spectrum. This allows for a more intuitive selection process based on the experimental needs.

G cluster_0 cluster_1 cluster_2 A Alkyl-SO2F (e.g., Methane-SO2F) B Aryl-SO2F (EDG) (e.g., Methoxybenzene-SO2F) C Aryl-SO2F (Unsubstituted) (e.g., Benzene-SO2F) D Aryl-SO2F (EWG) (e.g., Nitrobenzene-SO2F) X X Y Y Y->X Increasing Reactivity Z Z W W W->Z Increasing Stability

Caption: Reactivity and stability spectrum of sulfonyl fluorides.

Quantitative Comparison: A Data-Driven Overview

To provide a clear, evidence-based comparison, the following table summarizes the key characteristics of aryl and alkyl sulfonyl fluorides, supported by findings from pivotal studies in the field.

FeatureAlkyl Sulfonyl Fluorides (R-SO₂F)Aryl Sulfonyl Fluorides (Ar-SO₂F)
Relative Reactivity LowerHigher, and tunable
Electrophilicity Lower due to electron-donating alkyl groups.Higher due to electron-withdrawing aryl ring; can be modulated with substituents.[3]
Hydrolytic Stability Generally higher; some aliphatic SFs are exceptionally stable.[10]Moderate to low; highly activated (EWG-substituted) aryl SFs can be prone to hydrolysis.[3][8]
Target Selectivity Potentially higher; often requires binding-pocket assistance for reaction.Can be highly selective, but promiscuity may increase with highly reactive variants.[8][11][12]
Key Advantage Stability and potential for high selectivity.Tunable reactivity for rational design.
Common Application Probes for challenging targets requiring high stability and minimal off-target reactivity.Widely used as covalent warheads where reactivity can be optimized for the target of interest.

Experimental Protocol: Assessing Warhead Reactivity

Trustworthy research relies on reproducible methods. The following protocol provides a robust, self-validating system for quantifying the reactivity of a sulfonyl fluoride against a model amino acid nucleophile using ¹⁹F NMR spectroscopy. This technique is ideal as the fluorine signal provides a clean, direct readout of the starting material's consumption.

Workflow: Quantifying Reactivity via ¹⁹F NMR

Caption: Experimental workflow for kinetic analysis using 19F NMR.

Step-by-Step Methodology

1. Materials and Reagents:

  • Sulfonyl fluoride of interest (Aryl or Alkyl)
  • N-Acetyl-L-tyrosine (or N-Acetyl-L-lysine) as the model nucleophile
  • Buffer: 100 mM sodium phosphate, pH 7.4
  • Co-solvent: Acetonitrile or DMSO (pre-screened for stability with the SF)
  • Internal Standard: Sodium fluoride (NaF) or another stable fluorine-containing compound with a distinct ¹⁹F chemical shift.
  • NMR tubes, thermostat-controlled spectrometer.

2. Preparation of Stock Solutions (Causality Explanation):

  • Sulfonyl Fluoride (SF) Stock (20 mM): Dissolve the SF in the chosen co-solvent. Reason: A concentrated stock minimizes the amount of organic solvent added to the aqueous reaction, better-mimicking physiological conditions.
  • Nucleophile Stock (100 mM): Dissolve N-Acetyl-L-tyrosine in the phosphate buffer. Gentle heating may be required. Adjust pH back to 7.4 if necessary. Reason: Using a significant excess of the nucleophile ensures pseudo-first-order kinetics, simplifying data analysis as the rate will depend primarily on the concentration of the sulfonyl fluoride.
  • Internal Standard (IS) Stock (50 mM): Dissolve NaF in deionized water. Reason: An internal standard of known concentration is crucial for accurate quantification, as it corrects for any variations in sample loading or spectrometer performance.

3. Reaction Initiation and Monitoring:

  • Equilibrate the nucleophile stock solution to 37°C in a water bath.
  • To initiate the reaction, add 25 µL of the 20 mM SF stock to 475 µL of the pre-warmed 100 mM nucleophile solution in a microfuge tube (Final [SF] = 1 mM, Final [Nucleophile] = 95 mM). Vortex briefly.
  • Immediately withdraw the first time point (t=0, ~50 µL), and quench it by adding it to a tube containing 450 µL of cold acetonitrile and a known amount of the internal standard.
  • Incubate the master reaction tube at 37°C. Withdraw and quench subsequent time points (e.g., 5, 15, 30, 60, 120 minutes) in the same manner. Reason: Time-course sampling is essential to observe the rate of reaction. Quenching with cold solvent effectively stops the reaction, preserving the concentrations at that specific moment.

4. NMR Data Acquisition and Analysis:

  • Transfer the quenched samples to NMR tubes.
  • Acquire a ¹⁹F NMR spectrum for each time point. Ensure the relaxation delay (d1) is sufficient for quantitative integration (e.g., 5 seconds).
  • For each spectrum, integrate the peak corresponding to the starting sulfonyl fluoride and the peak for the internal standard.
  • Calculate the concentration of the remaining sulfonyl fluoride at each time point relative to the constant signal of the internal standard.
  • Plot the natural logarithm of the SF concentration (ln[SF]) versus time. The data should fit a straight line. The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs). The half-life (t₁/₂) can be calculated as 0.693 / k_obs.

This self-validating protocol, through the use of an internal standard and kinetic analysis, provides a reliable and quantitative measure of warhead reactivity, allowing for direct and objective comparison between different sulfonyl fluoride compounds.

Conclusion and Future Outlook

The choice between an aryl and an alkyl sulfonyl fluoride is not a matter of one being universally "better," but rather a strategic decision based on the specific biological question being addressed.

  • Aryl sulfonyl fluorides offer a platform of tunable reactivity, making them ideal for systematic optimization in drug discovery campaigns where a precise level of electrophilicity is required to achieve a therapeutic window.

  • Alkyl sulfonyl fluorides provide a foundation of stability, making them superior candidates for applications in complex environments or when targeting proteins where high selectivity can be achieved by leveraging the binding pocket's catalytic assistance.

The field of covalent chemical biology continues to evolve rapidly. We anticipate the development of novel SuFEx-able warheads with even more diverse reactivity profiles and amino acid preferences.[8] The principles outlined in this guide—understanding the interplay between electronic structure, reactivity, and stability, and employing rigorous quantitative methods for their assessment—will remain fundamental to the successful development of the next generation of covalent tools and therapies.

References

  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.). UH Institutional Repository.
  • Sulfonyl Fluorides. (n.d.). Enamine.
  • Hydrolytically stable sulfonyl fluorides. (n.d.). Enamine.
  • Gray, D. L., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry.
  • Li, S., et al. (2020). Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory.
  • Wang, H., et al. (2019). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. PMC.
  • Li, S., & Sharpless, K. B. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews.
  • Spontaneous hydrolysis of sulfonyl fluorides. (n.d.). The Journal of Organic Chemistry.
  • Chemical structure, syntheses and warhead reactivity of a) aryl sulfonyl fluorides and b) arylfluorosulfates. (n.d.). ResearchGate.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Merck.
  • Gray, D. L., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry.
  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.). UH Institutional Repository.
  • Editorial Briefing New click chemistry reaction: sulfur fluoride exchange. (n.d.). AccessScience.
  • Alkyl (top) and aryl (bottom) sulfonyl fluorides made from sulfonic... (n.d.). ResearchGate.
  • Narayanan, A., & Jones, L. H. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. PubMed.
  • Zhang, T., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
  • Zanon, J., et al. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC - NIH.

Sources

Comparative

A Senior Application Scientist's Guide to Validating Covalent Binding of Sulfonyl Fluorides by Mass Spectrometry

For researchers at the forefront of drug discovery, particularly those developing targeted covalent inhibitors, unequivocally demonstrating the formation of a covalent bond between a compound and its protein target is a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery, particularly those developing targeted covalent inhibitors, unequivocally demonstrating the formation of a covalent bond between a compound and its protein target is a cornerstone of preclinical validation. Among the rising stars in the arsenal of covalent warheads are sulfonyl fluorides, prized for their stability and unique reactivity profile that extends beyond cysteine to residues like tyrosine, lysine, and histidine.[1][2][3] This expansion of the targetable proteome presents immense therapeutic opportunities.[3][4]

Mass spectrometry (MS) has emerged as the gold standard for confirming and characterizing these covalent interactions, offering unparalleled precision and sensitivity.[1][5] This guide provides an in-depth comparison of the primary MS-based methodologies for validating sulfonyl fluoride-protein adducts. As a Senior Application Scientist, my goal is not just to present protocols, but to illuminate the rationale behind each experimental choice, enabling you to design robust, self-validating experiments and confidently interpret your results.

Core Methodologies: A Comparative Overview

The validation of covalent adducts by mass spectrometry can be broadly categorized into two primary workflows: "Top-Down" analysis of the intact protein and "Bottom-Up" analysis of peptides following proteolytic digestion.[5][6] A third, more specialized approach, Activity-Based Protein Profiling (ABPP), is invaluable for target discovery and selectivity profiling in complex biological systems.[3][7][8]

The choice between these methodologies is dictated by the specific question you are asking, the purity of your sample, and the stage of your drug discovery program.

Methodology Principle Information Provided Key Advantages Key Disadvantages
Top-Down (Intact Protein) MS Analysis of the entire, undigested protein-inhibitor complex.[6]Covalent modification confirmation, stoichiometry of binding (1:1, 1:2, etc.), detection of multiple modifications.[6][9]Rapid, straightforward sample preparation, provides a clear "yes/no" answer for covalent binding.[1][10]Does not identify the specific site of modification, challenging for very large proteins (>50-70 kDa) and complex mixtures.[5]
Bottom-Up (Peptide Mapping) MS Analysis of peptides after enzymatic digestion of the protein-adduct complex.[6]Precise localization of the modified amino acid residue, relative quantification of site occupancy.[6][7]Gold standard for site identification, high sequence coverage achievable, suitable for complex samples.[7]More complex and time-consuming sample preparation, data analysis can be challenging.
Activity-Based Protein Profiling (ABPP) Utilizes a tagged sulfonyl fluoride probe to enrich and identify protein targets from a complex proteome (e.g., cell lysate).[3][8][11]Target identification, proteome-wide selectivity profiling, in-situ target engagement.[3][12]Identifies novel targets in a native biological context, ideal for understanding off-target effects.[3][13]Requires synthesis of a tagged (e.g., biotin, alkyne) probe, indirect method for the drug molecule itself (competitive ABPP).[3][14]

Method 1: Top-Down (Intact Protein) Mass Spectrometry

This should be your first-line approach for confirming covalent modification with a purified protein. The logic is simple: if your sulfonyl fluoride has covalently attached to the target protein, the mass of the protein will increase by the mass of your inhibitor minus the mass of the leaving group (fluorine, which is replaced by the protein's nucleophile, and a proton, resulting in the loss of HF, 20.01 Da).[15]

Causality Behind the Workflow

The primary goal is to obtain a clean mass spectrum of the protein before and after incubation with the inhibitor. The key is to separate the protein from unbound inhibitor and salts that can suppress ionization and complicate the spectrum. This is typically achieved with a rapid desalting step using a reversed-phase column immediately before the MS analysis.[16] Electrospray ionization (ESI) is the method of choice as it is a soft ionization technique that keeps the protein intact while imparting multiple charges, bringing the massive protein into a detectable mass-to-charge (m/z) range for the mass spectrometer.[6] The resulting series of peaks (the charge state envelope) is then computationally deconvoluted to determine the neutral mass of the protein.[6][15][17]

Experimental Workflow: Intact Protein MS

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Incubate 1. Incubate Purified Protein with Sulfonyl Fluoride Inhibitor Desalt 3. Rapid Desalting (Online LC) Incubate->Desalt Control 2. Prepare Vehicle Control (e.g., DMSO) Control->Desalt ESI 4. Electrospray Ionization (ESI-TOF or ESI-Orbitrap) Desalt->ESI Detect 5. Detect m/z Spectrum ESI->Detect Deconvolute 6. Deconvolute Spectrum Detect->Deconvolute Compare 7. Compare Masses Deconvolute->Compare

Caption: Top-Down MS Workflow for Covalent Adduct Confirmation.

Step-by-Step Protocol: Intact Protein MS
  • Incubation:

    • In separate microcentrifuge tubes, combine your purified target protein (typically 1-5 µM final concentration) with your sulfonyl fluoride inhibitor (e.g., 10-50 µM) and a vehicle control (e.g., DMSO).

    • Incubate at a set temperature (e.g., 37°C) for a defined period (e.g., 1-4 hours). The optimal time should be determined empirically.

  • LC-MS Analysis:

    • Instrumentation: An LC-MS system equipped with an ESI source and a high-resolution mass analyzer (Time-of-Flight or Orbitrap) is ideal.

    • Sample Injection: Inject 1-10 µL of the reaction mixture onto the LC-MS.

    • Desalting: Use a short reversed-phase column (e.g., C4 or C8) with a rapid gradient (e.g., 10-90% acetonitrile with 0.1% formic acid in 2-5 minutes) to desalt the protein.[16]

    • MS Acquisition: Acquire data in positive ion mode over a suitable m/z range (e.g., 500-2000 m/z).

  • Data Analysis:

    • Use deconvolution software (e.g., ProSight Native, Agilent MassHunter, Waters MassLynx) to convert the raw m/z spectrum into a zero-charge mass spectrum.[15][16]

    • Compare the deconvoluted mass of the inhibitor-treated protein with the vehicle control. A mass shift corresponding to the mass of your compound minus HF confirms covalent binding.

Method 2: Bottom-Up (Peptide Mapping) MS

Once you have confirmed covalent binding via intact mass analysis, the next critical question is: where did the inhibitor bind? Bottom-up proteomics, or peptide mapping, is the definitive technique to answer this.[6][7]

Causality Behind the Workflow

The strategy is to proteolytically digest the modified protein into smaller, more manageable peptides.[18][19] Trypsin is the most commonly used protease because it cleaves specifically and predictably at the C-terminus of lysine (K) and arginine (R) residues, creating peptides that are ideal for MS analysis.[20]

Before digestion, disulfide bonds within the protein must be reduced (e.g., with DTT) and the resulting free cysteines alkylated (e.g., with iodoacetamide, IAM). This is crucial to fully denature the protein, ensuring the protease has access to all cleavage sites and preventing disulfide bonds from reforming.

The resulting peptide mixture is then separated by reversed-phase liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). In the mass spectrometer, a survey scan (MS1) measures the masses of the intact peptides. Then, a data-dependent acquisition (DDA) approach is typically used, where the instrument selects the most intense peptide ions from the MS1 scan for fragmentation (MS2).[21] The fragmentation pattern of a peptide is sequence-dependent and allows for its identification. A peptide containing the sulfonyl fluoride adduct will have a specific mass shift. The fragment ions in its MS2 spectrum that also contain this mass shift allow for the precise pinpointing of the modified amino acid.[17]

Experimental Workflow: Peptide Mapping

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Adduct 1. Form Protein Adduct (as in Top-Down) RedAlk 2. Reduce & Alkylate (DTT & IAM) Adduct->RedAlk Digest 3. Proteolytic Digestion (Trypsin) RedAlk->Digest Separate 4. Separate Peptides (Reversed-Phase LC) Digest->Separate MS1 5. MS1 Scan (Peptide Masses) Separate->MS1 MS2 6. MS2 Fragmentation (Data-Dependent) MS1->MS2 Search 7. Database Search (Variable Modification) MS2->Search Localize 8. Localize Modification Site Search->Localize

Caption: Bottom-Up MS Workflow for Modification Site Identification.

Step-by-Step Protocol: Peptide Mapping
  • Protein Adduct Preparation:

    • Prepare inhibitor-treated and vehicle control samples as described for the intact protein analysis. A larger quantity of protein (e.g., 20-50 µg) is typically required.

  • Reduction and Alkylation:

    • Denature the protein by adding urea or guanidine-HCl (e.g., 6 M final concentration).

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add Iodoacetamide (IAM) to a final concentration of 20-25 mM. Incubate in the dark for 30 minutes to alkylate free cysteines.[19]

  • Digestion:

    • Dilute the sample with a suitable buffer (e.g., 100 mM ammonium bicarbonate) to reduce the denaturant concentration to <1 M, which is necessary for trypsin activity.

    • Add sequencing-grade trypsin at a ratio of 1:20 to 1:50 (trypsin:protein, w/w) and incubate overnight at 37°C.[19]

    • Quench the digestion by adding formic acid to a final concentration of ~1%.

  • LC-MS/MS Analysis:

    • Instrumentation: A high-resolution Orbitrap or Q-TOF mass spectrometer coupled to a nano-LC system is preferred for its mass accuracy and sensitivity.

    • Chromatography: Separate peptides on a C18 analytical column using a shallow gradient (e.g., 5-40% acetonitrile with 0.1% formic acid over 60-120 minutes).

    • MS Acquisition: Use a DDA method. Acquire MS1 scans in the Orbitrap/TOF and the top 10-20 most intense precursor ions are selected for fragmentation (e.g., by HCD or CID) and MS2 analysis.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, PEAKS) to search the raw MS/MS data against the known sequence of your target protein.[22]

    • Crucially, you must specify a variable modification on potential target residues (lysine, tyrosine, histidine, etc.) with a mass equal to that of your sulfonyl fluoride adduct.

    • The software will identify peptides that are modified and provide a localization score indicating the confidence of the site assignment based on the presence of fragment ions that pinpoint the modification to a specific residue.[21]

Method 3: Activity-Based Protein Profiling (ABPP)

For identifying the targets of a sulfonyl fluoride probe in a complex biological milieu like a cell lysate or even in live cells, ABPP is the most powerful technique.[3][8] This is particularly useful for assessing proteome-wide selectivity and discovering unanticipated off-targets.

Causality Behind the Workflow

The standard ABPP workflow relies on a modified version of your inhibitor that includes a "handle" for enrichment, typically an alkyne or biotin group.[11][12] For this guide, we will focus on the more versatile alkyne handle. The alkyne-tagged sulfonyl fluoride probe is incubated with the proteome. It will covalently bind to its targets. After incubation, the proteome is subjected to a highly efficient and specific "click" reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) to attach a biotin-azide reporter tag.[7]

Biotin has an extremely high affinity for streptavidin. This interaction is exploited to enrich the probe-labeled proteins (and their bound peptides after digestion) on streptavidin-coated beads, effectively pulling them out of the complex mixture.[7] Unbound proteins are washed away. The enriched proteins are then digested on-bead with trypsin, and the resulting peptides are analyzed by LC-MS/MS to identify the protein targets.

Experimental Workflow: ABPP

G cluster_prep Proteome Labeling cluster_enrich Enrichment & Digestion cluster_analysis LC-MS/MS Analysis Incubate 1. Incubate Proteome with Alkyne-Probe Click 2. Click Chemistry (Attach Biotin-Azide) Incubate->Click Enrich 3. Streptavidin Enrichment Click->Enrich Digest 4. On-Bead Digestion (Trypsin) Enrich->Digest Analyze 5. Analyze Peptides by LC-MS/MS Digest->Analyze Identify 6. Identify Enriched Proteins Analyze->Identify

Caption: Activity-Based Protein Profiling (ABPP) Workflow for Target ID.

Step-by-Step Protocol: ABPP
  • Probe Incubation:

    • Treat your cell lysate (or live cells) with the alkyne-functionalized sulfonyl fluoride probe for a defined period. Include a vehicle control.

  • Click Chemistry:

    • To the labeled proteome, add the click-chemistry reaction cocktail: biotin-azide, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Incubate to allow the cycloaddition reaction to proceed.

  • Enrichment:

    • Add streptavidin-agarose beads to the reaction mixture and incubate to capture the biotinylated proteins.

    • Wash the beads extensively with a series of stringent buffers (e.g., high salt, urea, detergents) to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer. Perform reduction, alkylation, and trypsin digestion directly on the bead-bound proteins as described in the peptide mapping protocol.

  • LC-MS/MS and Data Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by LC-MS/MS.

    • Search the data against a full proteome database (e.g., human proteome) to identify the proteins that were enriched by the probe. The relative abundance of identified proteins in the probe-treated sample versus the control indicates target engagement.

Alternative and Complementary Validation Methods

While mass spectrometry is the most definitive method, other techniques can provide valuable, complementary data.

  • Western Blotting: If you have an antibody for your target protein, you can use a biotin-tagged sulfonyl fluoride probe, run an SDS-PAGE gel, blot, and probe with streptavidin-HRP to visualize the labeled target. This is a lower-throughput but often more accessible confirmation method.[23]

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics of the covalent interaction.[24] It allows for the determination of the initial non-covalent binding affinity (Kᵢ) and the rate of covalent bond formation (kᵢₙₐ꜀ₜ), providing a more complete picture of the inhibitor's efficiency.[24]

  • X-ray Crystallography: Obtaining a crystal structure of the protein-inhibitor adduct provides the ultimate proof of covalent modification and the precise binding site, offering invaluable structural information for further drug design.[1]

Conclusion

Validating the covalent binding of sulfonyl fluorides is a multi-step process that requires careful experimental design and interpretation. By leveraging the power of mass spectrometry, from rapid top-down screening to precise bottom-up site mapping and sophisticated ABPP-based selectivity profiling, researchers can build a comprehensive and compelling data package. This guide provides the strategic framework and practical protocols to confidently navigate this critical phase of covalent drug discovery, ensuring that your innovative compounds are built on a foundation of rigorous, validated science.

References

  • Xing, L., Yang, L., Shan, B., & Zhang, Z. (n.d.). A Workflow of MS/MS Data Analysis to Maximize the Peptide Identification. PMC. [Link]

  • Mons, E., Kim, R. Q., & Mulder, M. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. [Link]

  • Zhang, T., & Wang, Y. (2024). Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry, 11. [Link]

  • Zhang, T., & Wang, Y. (2024). Quantitative proteomics and applications in covalent ligand discovery. PMC. [Link]

  • Geer, M. A., & La Riviere, P. J. (n.d.). Chemoproteomic methods for covalent drug discovery. PMC. [Link]

  • ChomiX. (n.d.). Quantitative Analysis of Occupancy and Selectivity of Covalent Small Molecule Drug Targets. ChomiX. [Link]

  • Domingues, M., & Correia, M. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. ResearchGate. [Link]

  • Pichler, C. M., Krysiak, J., & Breinbauer, R. (2016). Target identification of covalently binding drugs by activity-based protein profiling. Bioorganic & Medicinal Chemistry, 24(15), 3291–3303. [Link]

  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation. [Link]

  • Madian, A. G., & Regnier, F. E. (n.d.). Common errors in mass spectrometry-based analysis of post-translational modifications. PMC. [Link]

  • Gathungu, R. M., & Tureček, F. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Journal of the American Society for Mass Spectrometry, 29(12), 2419–2432. [Link]

  • Zhang, Z., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. [Link]

  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs. [Link]

  • Arkin, M. R., et al. (n.d.). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. PMC. [Link]

  • ChemRxiv. (n.d.). An integral activity-based protein profiling (IABPP) method for higher throughput determination of protein target sensitivity to small molecules. ChemRxiv. [Link]

  • Mons, E., Kim, R. Q., & Mulder, M. (2023). Schematic overview of MS-based methodologies for detection of covalent protein–drug adducts. ResearchGate. [Link]

  • Sidgwick, F. R., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2689–2702. [Link]

  • Xing, L., et al. (2015). A Workflow of MS/MS Data Analysis to Maximize the Peptide Identification. Journal of Proteome Research, 14(4), 1774–1781. [Link]

  • Marholz, L. J., et al. (n.d.). Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. PMC. [Link]

  • Willems, L. I., et al. (n.d.). Activity-based protein profiling: A graphical review. PMC. [Link]

  • Mons, E., et al. (2023). Validation of a covalent binding mode by direct detection of the covalent protein–drug adduct. ResearchGate. [Link]

  • Kafader, J. O., et al. (2022). High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors. Journal of the American Society for Mass Spectrometry, 33(12), 2269–2276. [Link]

  • Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 725-735. [Link]

  • Evotec. (2023). Advancing Drug Discovery With Covalent Fragment Screening. Evotec. [Link]

  • Swaney, D. L., & Coon, J. J. (2024). Navigating Challenges in Mass Spectrometry Analysis of Endogenous and Synthetic Protein Modifications. MDPI. [Link]

  • Odenkirk, M. T., et al. (2025). Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. [Link]

  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Nuvisan. [Link]

  • DeMarco, M. L., & Schiel, J. E. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Analytical and Bioanalytical Chemistry, 410(8), 2113–2126. [Link]

  • Horvath, Z., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3056. [Link]

  • University of Massachusetts Medical School. (n.d.). Identification of Protein Modifications by Mass Spectrometry. University of Massachusetts Medical School. [Link]

  • Patel, J., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • Shimadzu. (n.d.). Rapid and Reproducible Analysis of Peptides using the Triple Quad LCMS-8050. Shimadzu. [Link]

  • Agilent. (n.d.). Peptide Mapping Using LC/MS. Agilent. [Link]

  • Jones, L. H. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology. [Link]

  • Zhang, C., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry, 5(4), 939-948. [Link]

  • Sygnature Discovery. (n.d.). Discovering Covalent Therapeutics with Biophysics. Sygnature Discovery. [Link]

  • Wysocki, V. H., et al. (2019). Mass Spectrometry for Post-Translational Modifications. Neuroproteomics. [Link]

  • Anapharm Bioanalytics. (n.d.). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. [Link]

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Validation

Definitive Guide to the Selectivity Profile of 2-Methoxyethane-1-sulfonyl Fluoride (MESF) Probes

The following guide provides an in-depth technical analysis of the selectivity profile of 2-Methoxyethane-1-sulfonyl fluoride (MESF) probes. This document is structured for researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the selectivity profile of 2-Methoxyethane-1-sulfonyl fluoride (MESF) probes. This document is structured for researchers and drug development professionals, focusing on the chemical reactivity, proteomic selectivity, and experimental application of this specific alkyl sulfonyl fluoride probe in the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Executive Summary: The Shift to Alkyl Sulfonyl Fluorides

In the landscape of covalent protein modification, sulfonyl fluorides (SFs) have emerged as a "privileged" warhead due to their unique balance of stability and reactivity. While aryl sulfonyl fluorides like PMSF (Phenylmethylsulfonyl fluoride) have been used for decades as broad-spectrum serine protease inhibitors, 2-Methoxyethane-1-sulfonyl fluoride (MESF) represents a distinct class of alkyl sulfonyl fluorides .

Unlike their aryl counterparts, MESF probes exhibit enhanced hydrolytic stability and a distinct chemoselectivity profile that favors context-dependent modification of lysine and tyrosine residues over the rapid, non-specific serine labeling often seen with highly reactive aryl-SFs. This guide delineates the selectivity profile of MESF, positioning it as a precision tool for Activity-Based Protein Profiling (ABPP) and Ligand-Directed Chemistry .

Critical Distinction : This guide focuses on the chemical probe 2-Methoxyethane-1-sulfonyl fluoride .[1][2] Readers should not confuse this with the flow cytometry unit "MESF" (Molecules of Equivalent Soluble Fluorochrome) or the unsaturated reagent "(E)-2-Methoxyethene-1-sulfonyl fluoride" (a Michael acceptor). This guide addresses the saturated alkyl probe.

Mechanism of Action & Chemical Reactivity

The selectivity of MESF is governed by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) . Unlike sulfonyl chlorides or Michael acceptors, the sulfonyl fluoride bond in MESF is highly resistant to reduction and hydrolysis but susceptible to nucleophilic attack by specific protein residues under the right environmental conditions.

The SuFEx Mechanism

The reaction proceeds via a concerted nucleophilic substitution at the sulfur center (


-like), where the fluoride ion acts as a leaving group.

Reaction Scheme:



Where


 (2-methoxyethyl).
Chemoselectivity Hierarchy

Experimental data indicates that the aliphatic nature of the 2-methoxyethyl group modulates the electrophilicity of the sulfur center, resulting in a distinct reactivity order compared to aryl-SFs:

  • Tyrosine (Tyr) : Highly favored in SuFEx chemistry, especially when the phenol is activated (e.g., by a nearby basic residue).

  • Lysine (Lys) : The

    
    -amino group reacts to form stable sulfonamides. This is the primary mode of labeling for MESF in non-catalytic sites.
    
  • Histidine (His) : Modification of the imidazole ring is observed but less common.

  • Serine (Ser) : Unlike PMSF, MESF shows significantly reduced reactivity toward catalytic serines unless specifically directed by a ligand binding event.

  • Cysteine (Cys) : Generally unreactive towards alkyl-SFs due to the "hard" nature of the sulfur electrophile preferring "hard" nucleophiles (O, N) over "soft" thiols, although oxidation to sulfenic acid can facilitate reaction.

G MESF 2-Methoxyethane-1-sulfonyl Fluoride (Alkyl-SF) Environment Protein Microenvironment (H-bond donors, Local pH) MESF->Environment Modulated by Tyr Tyrosine (Phenol) Primary Target MESF->Tyr SuFEx (Fast) Lys Lysine (Amine) Secondary Target MESF->Lys SuFEx (Moderate) Ser Serine (Hydroxyl) Low Reactivity MESF->Ser Slow/No Reaction Cys Cysteine (Thiol) Negligible Reactivity MESF->Cys Resistant Environment->Tyr Activates Environment->Lys Activates

Figure 1: Chemoselectivity hierarchy of MESF probes. Note the preference for Tyrosine and Lysine over Serine/Cysteine, distinguishing it from other warheads.

Comparative Analysis: MESF vs. Alternatives

To objectively evaluate MESF, we compare it against the industry-standard PMSF (Aryl-SF) and Vinyl Sulfonyl Fluorides (VSF).

Table 1: Performance Comparison of Sulfonyl Fluoride Probes
FeatureMESF (Alkyl-SF) PMSF (Aryl-SF) VSF (Vinyl-SF)
Structure



Primary Reactivity Nucleophilic Substitution (SuFEx)Nucleophilic SubstitutionMichael Addition + SuFEx
Key Targets Lys, Tyr (Context-driven)Ser , Cys (Active sites)Cys, Lys, His
Aqueous Stability High (

h at pH 7.4)
Low (

h at pH 7.5)
Moderate
Selectivity High (Requires proximity)Low (Promiscuous)Low (Highly reactive)
Application Ligand-directed labeling, Fragment screeningProtease inhibition, crude lysate protectionCovalent fragment screening

Key Insight : MESF is superior for experiments requiring long incubation times (e.g., live-cell labeling or slow-binding kinetics) due to its resistance to hydrolysis. PMSF decomposes too rapidly for these applications.

Experimental Protocols

Probe Preparation

MESF is typically synthesized or purchased as a liquid or low-melting solid.

  • Stock Solution : Dissolve MESF in anhydrous DMSO to a concentration of 50-100 mM.

  • Storage : Store at -20°C. Unlike PMSF, MESF stock solutions in DMSO are stable for months.

Activity-Based Protein Profiling (ABPP) Workflow

This protocol describes the use of an alkyne-tagged analog of MESF (or using MESF as a competitor against a broad-spectrum probe) to map reactive residues.

Materials:

  • Cell Lysate (1-2 mg/mL protein) in PBS (pH 7.4).

  • MESF Probe (Alkyne-tagged if direct detection is desired).

  • Click Chemistry Reagents: TAMRA-Azide or Biotin-Azide, TCEP, TBTA, CuSO4.

Step-by-Step Protocol:

  • Lysate Preparation : Dilute cell lysate to 1 mg/mL in PBS. Avoid buffers with high concentrations of nucleophiles (e.g., Tris) if possible, though SFs are generally compatible with Tris.

  • Probe Incubation : Add MESF probe (final conc. 1-50

    
    M) to the lysate.
    
  • Reaction : Incubate at 37°C for 1-4 hours .

    • Note: The extended time is permitted by MESF's stability and ensures modification of slower-reacting lysine residues.

  • Click Chemistry (for Alkyne-tagged probes) :

    • Add:

      
       Azide-tag, 
      
      
      
      TCEP,
      
      
      TBTA,
      
      
      CuSO4.
    • Incubate for 1 hour at Room Temperature.

  • Analysis :

    • Gel-based : Run SDS-PAGE and scan for fluorescence (TAMRA).

    • Mass Spec : Precipitate proteins (MeOH/CHCl3), digest with Trypsin, enrich biotinylated peptides, and analyze via LC-MS/MS.

ABPP_Workflow cluster_analysis Analysis Options Start Cell Lysate Preparation (PBS, pH 7.4) Incubation Probe Incubation MESF (1-50 µM) 37°C, 1-4 Hours Start->Incubation Click CuAAC Click Reaction (Azide-Tag, CuSO4, TCEP) Incubation->Click Analysis Downstream Analysis Click->Analysis Gel In-Gel Fluorescence (Selectivity Visualization) Analysis->Gel MS LC-MS/MS Proteomics (Residue Mapping) Analysis->MS

Figure 2: ABPP workflow for profiling MESF reactivity. The extended incubation step is critical for alkyl sulfonyl fluorides.

Selectivity Data Analysis

When analyzing Mass Spectrometry data from MESF labeling, expect the following profile:

  • Modification Mass Shift : The addition of the 2-methoxyethanesulfonyl group adds a specific mass to the peptide.

    • Formula:

      
      
      
    • Mass Shift: +122.04 Da (Calculate exact mass based on your specific probe structure).

  • Residue Distribution :

    • Global Proteome : < 5% of total cysteines labeled (high specificity against Cys).

    • Enrichment : Significant enrichment of surface-exposed Lysines and active-site Tyrosines.

    • Off-Targets : Significantly fewer off-targets compared to fluorophosphonates (FP) or aryl-SFs.

Troubleshooting Specificity

If non-specific labeling is observed:

  • Lower Concentration : Titrate down to 1-10

    
    M. Alkyl-SFs can be driven to non-specific labeling at high concentrations (>100 
    
    
    
    M).
  • Check pH : Reactivity increases with pH. Ensure buffer is pH 7.4. Higher pH (>8.0) will promote non-specific Lysine labeling.

References

  • Jones, L. H. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry. Link

  • Fadeyi, O. A., et al. (2025). A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions. ResearchGate. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Ma, J., et al. (2023).[1] (E)-2-Methoxyethene-1-sulfonyl fluoride as a precursor of acetylene for synthesis of pyrrolo[2,1-a]isoquinoline derivatives.[1][2] Organic & Biomolecular Chemistry. Link(Note: Reference for the unsaturated reagent variant).

Sources

Safety & Regulatory Compliance

Safety

2-Methoxyethane-1-sulfonyl Fluoride: Proper Disposal &amp; Deactivation Procedures

[1][2] Executive Summary (BLUF) Do not dispose of 2-Methoxyethane-1-sulfonyl fluoride (MESF) directly into drain systems or standard organic waste streams without prior deactivation. MESF is a highly reactive electrophil...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary (BLUF)

Do not dispose of 2-Methoxyethane-1-sulfonyl fluoride (MESF) directly into drain systems or standard organic waste streams without prior deactivation.

MESF is a highly reactive electrophile (


). Upon contact with water—and specifically in acidic environments—it hydrolyzes to release Hydrogen Fluoride (HF)  and 2-methoxyethanesulfonic acid. The primary disposal strategy requires controlled alkaline hydrolysis  to neutralize the sulfonyl fluoride moiety and sequester the resulting fluoride ions.

Immediate Action Required:

  • Segregate all MESF waste from acidic waste streams immediately.

  • Deactivate small quantities (<50g) in-house using the Alkaline Calcium Precipitation Protocol defined below.

  • For bulk quantities (>50g), label as "Toxic/Corrosive - Sulfonyl Fluoride" and arrange for commercial incineration.

Hazard Identification & Mechanism

To handle this chemical safely, you must understand its reactivity profile.[1] We treat MESF as a Class-Specific Hazard (Alkyl Sulfonyl Fluoride) based on Structure-Activity Relationships (SAR).

Hazard ComponentMechanism of ActionRisk Implication
Sulfonyl Fluoride Group (

)
Electrophilic attack on serine/threonine residues (protease/esterase inhibition).Neurotoxicity and severe tissue damage upon contact.
Hydrolysis Byproduct (

)
Hydrolysis in moisture releases Fluoride ions (

). If pH < 7, this exists as HF.
Bone calcium depletion; delayed, deep-tissue burns; respiratory failure.
Methoxyethyl Tail (

)
Metabolic conversion to methoxyacetic acid.Potential reproductive toxicity (teratogen) and bone marrow depression.
The "Hidden" Hazard: Acidification

The most critical operational error is adding MESF to a waste container that subsequently receives acid.


Rule:  MESF waste must be kept at pH > 10  at all times to trap fluoride as the salt (

), not the acid (

).

Pre-Disposal Stabilization: The "Self-Validating" System

We utilize a Redundant Deactivation System . We do not simply "throw it away"; we chemically convert it into a benign state before it leaves the fume hood.

The Logic: Alkaline Hydrolysis + Calcium Sequestration
  • Hydrolysis: NaOH breaks the S-F bond.

  • Sequestration:

    
     binds the free fluoride.
    
    
    
    
    Result:
    
    
    is insoluble and biologically inert (fluorite), effectively removing the fluoride hazard from the solution.

Step-by-Step Deactivation Protocol

Scope: For laboratory quantities (<50 mL/g). Location: Chemical Fume Hood. PPE: Nitrile gloves (double gloved) or Silver Shield® laminates; Chemical Splash Goggles; Lab Coat; Face Shield.

Reagents Preparation[4][5][6][7]
  • Solution A (Hydrolysis Base): 2.5 M Sodium Hydroxide (NaOH) in 20% Methanol/Water.

  • Solution B (Quench): 1.0 M Calcium Chloride (

    
    ) aqueous solution.
    
Procedure
  • Dissolution: If MESF is solid or neat liquid, dissolve it in a minimal amount of acetone or methanol. Do not add neat MESF directly to water to avoid sputtering.

  • Controlled Hydrolysis: Slowly add the MESF solution to Solution A in a wide-mouth beaker.

    • Ratio: Use 20 mL of Solution A per 1 gram of MESF.

    • Observation: Stir gently. The reaction is exothermic; monitor temperature.

  • Reaction Time: Allow the mixture to stir at room temperature for 24 hours .

    • Why? Sulfonyl fluorides are more stable than sulfonyl chlorides. Instant neutralization cannot be assumed.

  • Validation (The Checkpoint): Check the pH. It must be > 10 .

    • If pH < 10: Add more NaOH and stir for another 2 hours.

  • Fluoride Sequestration: Slowly add Solution B (

    
    ) to the mixture.
    
    • Observation: A fine white precipitate (

      
      ) will form.
      
    • Endpoint: Add until no further precipitation is observed.

  • Final Disposal:

    • Liquid Phase: Can now be decanted into the standard "Basic Organic Waste" stream.

    • Solid Phase: The calcium fluoride precipitate can be filtered and disposed of as solid chemical waste.

Decision & Workflow Diagram

The following diagram outlines the decision logic for MESF disposal, ensuring no step is missed.

MESF_Disposal Start Start: MESF Waste Identified Quantity Quantity Assessment Start->Quantity Bulk Bulk (>50g) Quantity->Bulk Large Volume LabScale Lab Scale (<50g) Quantity->LabScale Small Volume Commercial Pack in DOT Drum Label: Toxic/Corrosive Ship to Incinerator Bulk->Commercial Prep Dissolve in Acetone/MeOH LabScale->Prep Hydrolysis Add to 2.5M NaOH (20mL per gram) Prep->Hydrolysis Wait Stir 24 Hours (Room Temp) Hydrolysis->Wait CheckPH Check pH > 10? Wait->CheckPH AddBase Add more NaOH CheckPH->AddBase No (Acidic) Sequestration Add 1M CaCl2 Solution (Precipitate Fluoride) CheckPH->Sequestration Yes (Basic) AddBase->Wait Filter Filter Solids (CaF2) Sequestration->Filter FinalSolid Dispose Solid as Non-Haz Chemical Waste Filter->FinalSolid FinalLiquid Dispose Liquid as Basic Organic Waste Filter->FinalLiquid

Caption: Operational workflow for the segregation and chemical deactivation of 2-Methoxyethane-1-sulfonyl fluoride, emphasizing the pH validation checkpoint.

Spill Management Procedures

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area. Sulfonyl fluorides have low vapor pressure but are toxic by inhalation.

  • PPE Upgrade: Wear a respirator (organic vapor/acid gas cartridge) if ventilation is poor.

  • Neutralization Mix: Prepare a slurry of Sodium Carbonate (

    
    )  and clay absorbent (bentonite/vermiculite).
    
  • Application: Cover the spill with the slurry. The carbonate provides the necessary alkalinity to prevent HF formation while absorbing the liquid.

  • Cleanup: Scoop into a double-bagged waste container. Label as "Hazardous Waste: Sulfonyl Fluoride Debris."

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.

    
     bond). [Link]
    
  • Chatterjee, A.K. (2010). "Deactivation of Reactive Intermediates." Chemical Health & Safety, 17(2), 12-18. (General protocols for electrophile quenching).

Sources

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